molecular formula C7H7N3S B015510 5-Amino-3-(2-thienyl)pyrazole CAS No. 96799-03-0

5-Amino-3-(2-thienyl)pyrazole

カタログ番号: B015510
CAS番号: 96799-03-0
分子量: 165.22 g/mol
InChIキー: TXSOLYKLZBJHFF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

5-Amino-3-(2-thienyl)pyrazole (CAS 96799-03-0) is a high-purity, multifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. This compound features a pyrazole scaffold annulated with a thiophene ring and a free amino group, creating a versatile pharmacophore capable of diverse molecular interactions. Key Research Applications: Pharmaceutical Development: Serves as a crucial synthetic intermediate for developing novel therapeutic agents. Research highlights its role in creating compounds studied for anticancer and anti-inflammatory activities, often through kinase inhibition pathways similar to approved drugs. Antimicrobial & Antiviral Agents: The aminopyrazole core is a privileged structure in anti-infective research. Derivatives have shown promising activity against various bacterial strains, including S. aureus and E. coli , as well as potential as HIV-1 reverse transcriptase inhibitors. Material Science & Agrochemicals: Used in developing novel polymers and coatings with enhanced properties. It also serves as a precursor in synthesizing fungicides and herbicides, contributing to crop protection strategies. Synthetic Synthon: Its polyfunctional nature offers three nucleophilic sites (5-NH 2 , 1-NH, 4-CH) for constructing complex fused heterocycles like pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are core structures in many bioactive molecules and FDA-approved drugs. Chemical Profile: CAS Number: 96799-03-0 Molecular Formula: C 7 H 7 N 3 S Molecular Weight: 165.21 g/mol Purity: ≥98% Melting Point: 98-106 °C Appearance: White to off-white solid Safety & Handling: This product is for research purposes only and is not intended for diagnostic or therapeutic use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-thiophen-2-yl-1H-pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3S/c8-7-4-5(9-10-7)6-2-1-3-11-6/h1-4H,(H3,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSOLYKLZBJHFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80335160
Record name 5-Amino-3-(2-thienyl)pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96799-03-0
Record name 5-Amino-3-(2-thienyl)pyrazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(thiophen-2-yl)-1H-pyrazol-5-amine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Amino-3-(2-thienyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-Amino-3-(2-thienyl)pyrazole, a heterocyclic compound with significant potential in pharmaceutical and agricultural research. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the title compound.

Introduction

This compound is a versatile aminopyrazole derivative incorporating a thiophene moiety. Aminopyrazoles are a well-established class of compounds in medicinal chemistry, known to exhibit a wide range of biological activities. The inclusion of the thiophene ring can further modulate the compound's physicochemical properties and biological interactions. This guide outlines a reliable synthetic route and provides a thorough characterization of the final product.

Synthesis Pathway

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of the key intermediate, 3-oxo-3-(thiophen-2-yl)propanenitrile, via a Claisen condensation reaction. The subsequent step is the cyclization of this intermediate with hydrazine hydrate to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 3-oxo-3-(thiophen-2-yl)propanenitrile cluster_step2 Step 2: Synthesis of this compound A Thiophene-2-carboxylic acid ethyl ester C Sodium Hydride (NaH) in Toluene A->C B Acetonitrile B->C D 3-oxo-3-(thiophen-2-yl)propanenitrile C->D Claisen Condensation E 3-oxo-3-(thiophen-2-yl)propanenitrile G Ethanol E->G F Hydrazine Hydrate (N2H4·H2O) F->G H This compound G->H Cyclization

Figure 1: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of 3-oxo-3-(thiophen-2-yl)propanenitrile

Reaction: Thiophene-2-carboxylic acid ethyl ester + Acetonitrile → 3-oxo-3-(thiophen-2-yl)propanenitrile

Procedure: To a suspension of sodium hydride (80% dispersion in mineral oil, 30 g, 1 mol) in 500 mL of dry toluene, a mixture of thiophene-2-carboxylic acid ethyl ester (78.1 g, 0.5 mol) and acetonitrile (41.5 g, 1 mol) is added. The reaction mixture is heated and stirred until the evolution of hydrogen ceases. The resulting precipitate is filtered and then suspended in 1000 mL of water. The aqueous suspension is acidified to pH 2 with hydrochloric acid with vigorous stirring. The precipitated product is filtered, washed with water, and dried to yield 2-thiophenoylacetonitrile (3-oxo-3-(thiophen-2-yl)propanenitrile).

Yield: 70.0 g (92.6% of theory) Melting Point: 110 °C

Synthesis of this compound

Reaction: 3-oxo-3-(thiophen-2-yl)propanenitrile + Hydrazine Hydrate → this compound

Procedure: A mixture of 3-oxo-3-(thiophen-2-yl)propanenitrile and hydrazine hydrate in ethanol is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography. After completion of the reaction, the mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford this compound.

Characterization Workflow

The synthesized this compound is characterized using a variety of spectroscopic and physical methods to confirm its structure and purity.

Characterization_Workflow cluster_Purity Purity cluster_Structure Structure Start Synthesized this compound Purity Purity Assessment Start->Purity Structure Structural Elucidation Start->Structure MP Melting Point Purity->MP TLC Thin-Layer Chromatography (TLC) Purity->TLC NMR NMR Spectroscopy (1H & 13C) Structure->NMR MS Mass Spectrometry (MS) Structure->MS IR IR Spectroscopy Structure->IR End Characterized Product MP->End TLC->End NMR->End MS->End IR->End

Figure 2: Workflow for the characterization of this compound.

Data Presentation

Physicochemical Properties
PropertyValueReference
IUPAC Name 3-(Thiophen-2-yl)-1H-pyrazol-5-amine-
CAS Number 96799-03-0[1]
Molecular Formula C₇H₇N₃S[1]
Molecular Weight 165.22 g/mol [1]
Appearance Solid-
Melting Point 102-106 °C-
Spectroscopic Data
TechniqueKey Data
¹H NMR Expected signals for thienyl protons, pyrazole proton, and amino protons.
¹³C NMR Expected signals for carbons of the thiophene and pyrazole rings.
IR (Gas Phase) Characteristic peaks for N-H, C-H, C=C, and C-N stretching and bending vibrations.[1]
Mass Spectrometry Molecular ion peak (M⁺) expected at m/z = 165.[1]

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The described synthetic route is efficient and utilizes readily available starting materials. The comprehensive characterization workflow ensures the identity and purity of the final product, which is a valuable building block for further research and development in the fields of medicinal and agricultural chemistry.

References

An In-depth Technical Guide on the Physicochemical Properties of 5-Amino-3-(2-thienyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties, synthesis, and biological relevance of 5-Amino-3-(2-thienyl)pyrazole. This heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science, meriting a detailed examination of its characteristics.

Core Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[1] Its core structure consists of a pyrazole ring substituted with an amino group at the 5-position and a thiophene ring at the 3-position. The quantitative physicochemical data are summarized in Table 1 for ease of reference and comparison.

Table 1: Physicochemical Data for this compound

PropertyValueSource
IUPAC Name 3-(Thiophen-2-yl)-1H-pyrazol-5-amineN/A
CAS Number 96799-03-0[1][2][3]
Molecular Formula C₇H₇N₃S[1][3]
Molecular Weight 165.22 g/mol [1][2][3]
Appearance White to off-white/light yellow solid/crystal powder[1]
Melting Point 102-106 °C[2]
logP (Octanol/Water) 1.239 (Calculated)[4]
Water Solubility log₁₀WS = -2.45 (Calculated, mol/L)[4]
pKa Data not available in cited literature
InChI Key TXSOLYKLZBJHFF-UHFFFAOYSA-N[2]
SMILES Nc1cc(n[nH]1)-c2cccs2[2]

Note: logP and Water Solubility values are computationally derived and should be confirmed via experimental analysis.

Synthesis and Experimental Protocols

The most versatile and widely cited method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[5][6][7] This reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization to yield the final 5-aminopyrazole product.

  • Reaction Setup : A solution of the appropriate β-ketonitrile (1 equivalent) is prepared in a suitable solvent, typically ethanol.[5][6]

  • Hydrazine Addition : Hydrazine or a hydrazine salt (e.g., hydrazine hydrochloride) is added to the solution. The reaction can be conducted at room temperature or under reflux, depending on the specific substrates.[5][6][7]

  • Intermediate Formation : The initial reaction involves a nucleophilic attack from the terminal nitrogen of hydrazine onto the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate.[5][6]

  • Cyclization : The second nitrogen atom of the hydrazone intermediate then performs an intramolecular nucleophilic attack on the carbon of the nitrile group. This step results in the formation of the five-membered pyrazole ring.[5][6]

  • Work-up and Purification : Upon completion of the reaction, the mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol, ether), and dried.[8] Further purification can be achieved by recrystallization from an appropriate solvent like methanol or ethanol.

The logical workflow for this synthesis is visualized in the diagram below.

G cluster_workflow General Synthesis Workflow for 5-Aminopyrazoles start Start Materials: β-Ketonitrile + Hydrazine step1 Step 1: Condensation (Solvent: Ethanol, Reflux) start->step1 intermediate Intermediate: Hydrazone Formation step1->intermediate step2 Step 2: Intramolecular Cyclization intermediate->step2 product Product: 5-Aminopyrazole step2->product purification Step 3: Purification (Filtration & Recrystallization) product->purification final_product Final Product purification->final_product

General synthesis workflow for 5-aminopyrazoles.

Biological Activity and Applications in Drug Development

The 5-aminopyrazole scaffold is a "privileged" structure in medicinal chemistry, appearing in a wide array of biologically active compounds.[5][7] Derivatives have been investigated for numerous therapeutic applications. This compound, as part of this class, holds potential as a key intermediate or lead compound in drug discovery.

  • Pharmaceutical Development : This compound is a key intermediate for synthesizing pharmaceuticals, with particular interest in targeting neurological disorders.[1]

  • Enzyme Inhibition : Aminopyrazoles are known to be frameworks for developing ligands that inhibit enzymes such as various kinases (e.g., p56-Lck) and cyclooxygenase (COX), which are critical targets in oncology and inflammation research.[5]

  • Therapeutic Areas : The core structure is associated with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][9]

  • Agrochemicals : Beyond pharmaceuticals, it has applications in formulating agrochemicals like fungicides and herbicides.[1]

The diagram below illustrates the central role of the aminopyrazole scaffold in various research and development areas.

G cluster_applications Research & Development Applications cluster_activities Reported Biological Activities center_node 5-Aminopyrazole Scaffold pharma Pharmaceutical Development center_node->pharma agro Agrochemical Formulation center_node->agro material Material Science center_node->material anti_inflam Anti-inflammatory pharma->anti_inflam anticancer Anticancer pharma->anticancer antimicrobial Antimicrobial pharma->antimicrobial analgesic Analgesic pharma->analgesic enzyme Enzyme Inhibition (Kinases, COX) pharma->enzyme

Applications and activities of the aminopyrazole scaffold.

References

Spectroscopic Analysis of 5-Amino-3-(2-thienyl)pyrazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 5-Amino-3-(2-thienyl)pyrazole, a heterocyclic compound of interest in pharmaceutical and materials science research. The document details its infrared (IR) and nuclear magnetic resonance (NMR) spectral data, offering insights into its molecular structure and chemical environment.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a thienyl moiety. Such compounds are of significant interest in medicinal chemistry due to their diverse biological activities. Spectroscopic analysis is a cornerstone for the structural elucidation and characterization of these molecules, providing essential information for drug design, development, and quality control. This guide presents a compilation of available spectroscopic data and detailed experimental protocols for the analysis of this compound.

Spectroscopic Data

The following sections summarize the available quantitative spectroscopic data for this compound and its closely related analogue, 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile.

The infrared spectrum of this compound provides key information about the functional groups present in the molecule. The gas-phase IR spectrum has been documented by the NIST/EPA Gas-Phase Infrared Database[1]. The characteristic absorption bands are presented in Table 1.

Table 1: Infrared (IR) Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3300Strong, BroadN-H stretching (amino group)
~3100MediumC-H stretching (aromatic/heteroaromatic)
~1640StrongN-H bending (amino group)
~1550MediumC=N stretching (pyrazole ring)
~1450MediumC=C stretching (thienyl and pyrazole rings)
~700StrongC-S stretching (thienyl ring)

Note: The data is based on the gas-phase IR spectrum available from the NIST WebBook. The exact peak positions and intensities may vary depending on the sample preparation method (e.g., KBr pellet, ATR).

Table 2: ¹H NMR Spectral Data for 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
12.00br s1HNH (pyrazole)
7.93d, J = 4.2 Hz1HThienyl H-2
7.70d, J = 4.4 Hz1HThienyl H-3
7.14t, J = 4.4 Hz1HThienyl H-4
6.38s2HNH₂

Solvent: DMSO-d₆. Data obtained from a study on the synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles[2].

Table 3: ¹³C NMR Spectral Data for 3-Amino-5-(2-thienyl)-1H-4-pyrazolecarbonitrile

Chemical Shift (δ, ppm)Assignment
~150-160C-NH₂ (pyrazole)
~140-150C-thienyl (pyrazole)
~125-130Thienyl carbons
~115CN (carbonitrile)
~90-100C4 (pyrazole)

Note: The provided ¹³C NMR data is an approximation based on typical chemical shift ranges for similar structures. The presence of the electron-withdrawing cyano group in the reference compound will significantly impact the chemical shifts compared to the target molecule.

Experimental Protocols

The following protocols are generalized procedures for the synthesis and spectroscopic analysis of this compound, based on established methods for similar compounds.

A common and effective method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with hydrazine.[3]

Reaction Scheme:

Procedure:

  • Preparation of 3-oxo-3-(2-thienyl)propanenitrile: This precursor can be synthesized via the reaction of 2-acetylthiophene with a source of cyanide, such as through a Claisen condensation with ethyl cyanoformate.

  • Cyclization Reaction:

    • Dissolve 3-oxo-3-(2-thienyl)propanenitrile (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

    • Add hydrazine hydrate (1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the dried this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the mixture to a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. The choice of solvent is crucial and can affect the chemical shifts.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

¹H and ¹³C NMR Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of, for example, 400 or 500 MHz.

  • Acquire the ¹³C NMR spectrum on the same instrument, typically operating at a corresponding frequency (e.g., 100 or 125 MHz).

  • Process the acquired free induction decays (FIDs) using appropriate software to obtain the final spectra. This includes Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow and Relationships

The following diagrams illustrate the logical flow of the synthesis and analysis process.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Precursor 3-oxo-3-(2-thienyl)propanenitrile Reaction Cyclization Precursor->Reaction Hydrazine Hydrazine Hydrate Hydrazine->Reaction Product This compound Reaction->Product IR FT-IR Spectroscopy Product->IR NMR NMR Spectroscopy Product->NMR IR_Data IR Spectrum IR->IR_Data H_NMR_Data ¹H NMR Spectrum NMR->H_NMR_Data C_NMR_Data ¹³C NMR Spectrum NMR->C_NMR_Data Structure Structural Elucidation IR_Data->Structure H_NMR_Data->Structure C_NMR_Data->Structure

Caption: Workflow for the synthesis and spectroscopic analysis of this compound.

Logical_Relationship cluster_properties Molecular Properties cluster_techniques Analytical Techniques cluster_data Observed Data Compound This compound Structure Chemical Structure Compound->Structure FuncGroups Functional Groups (Amino, Pyrazole, Thienyl) Structure->FuncGroups IR IR Spectroscopy FuncGroups->IR NMR NMR Spectroscopy FuncGroups->NMR IR_Spectrum Vibrational Frequencies IR->IR_Spectrum NMR_Spectrum Chemical Shifts & Coupling Constants NMR->NMR_Spectrum IR_Spectrum->Structure Confirmation NMR_Spectrum->Structure Confirmation

Caption: Logical relationship between molecular properties, analytical techniques, and observed data.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Amino-3-(2-thienyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 5-Amino-3-(2-thienyl)pyrazole, a heterocyclic compound of significant interest in pharmaceutical and agricultural research. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development by consolidating key physicochemical data and outlining relevant experimental protocols.

Core Physicochemical Properties

This compound is a white to off-white solid that serves as a versatile intermediate in the synthesis of a variety of bioactive molecules. Its chemical structure, featuring both a pyrazole and a thiophene ring, imparts unique properties that are leveraged in the development of novel therapeutics and agrochemicals. The compound has been noted for its potential anti-inflammatory and analgesic properties and is explored in the design of targeted therapies for conditions such as neurological disorders and cancer.

Data Summary

The following table summarizes the available quantitative data for the melting point and water solubility of this compound.

PropertyValueData Type
Melting Point 98-106 °CExperimental
102-106 °C[1]Experimental
Water Solubility log₁₀WS (mol/L) = -2.45Calculated

Experimental Protocols

Precise determination of the physicochemical properties of a compound is critical for its development and application. The following sections detail standardized experimental methodologies for determining the melting point and solubility of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a fundamental property used to identify a substance and assess its purity. A sharp melting range typically indicates a high degree of purity, whereas a broad melting range often suggests the presence of impurities.

Principle: A small, finely powdered sample of the compound is heated at a controlled rate, and the temperature range over which the substance melts is observed and recorded.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp, Fisher-Johns, or similar digital device)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional, for grinding crystals)

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground, if necessary. The open end of a capillary tube is pressed into the powder to pack a small amount of the sample into the sealed end. The tube is then tapped gently to ensure the sample is tightly packed to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed into the heating block of the melting point apparatus.

  • Heating: The apparatus is turned on, and the heating rate is adjusted. An initial rapid heating can be used to determine an approximate melting point.

  • Measurement: For an accurate measurement, the experiment is repeated with a fresh sample. The temperature is raised quickly to about 10-15 °C below the approximate melting point, and then the heating rate is slowed to 1-2 °C per minute.

  • Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is the melting point of the sample.

Solubility Determination (Kinetic Method)

Solubility is a crucial parameter that influences the bioavailability and formulation of a drug candidate. The kinetic solubility assay is a high-throughput method used to determine the solubility of a compound in an aqueous buffer.

Principle: A concentrated stock solution of the compound in an organic solvent (typically DMSO) is diluted into an aqueous buffer. The concentration at which the compound precipitates out of solution is determined, usually by nephelometry or UV-Vis spectroscopy.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for spectrophotometric methods)

  • Nephelometer or UV-Vis spectrophotometer with a plate reader

  • Plate shaker/incubator

  • Multichannel pipette

Procedure:

  • Stock Solution Preparation: A high-concentration stock solution of this compound (e.g., 10 mM) is prepared in 100% DMSO.

  • Serial Dilution: A series of dilutions of the stock solution are prepared in a 96-well plate using DMSO as the diluent.

  • Addition to Buffer: A small aliquot (e.g., 2 µL) from each well of the DMSO dilution plate is transferred to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS (pH 7.4). This results in a consistent, low final concentration of DMSO (e.g., 1%).

  • Equilibration: The plate is sealed and incubated at a controlled temperature (e.g., 25 °C) with shaking for a set period (e.g., 2 hours) to allow for precipitation to occur.

  • Measurement: The turbidity or light scattering of each well is measured using a nephelometer, or the absorbance is measured with a UV-Vis plate reader. An increase in turbidity or a significant change in absorbance indicates precipitation.

  • Data Analysis: The kinetic solubility is defined as the highest concentration of the compound that does not show significant precipitation under the experimental conditions.

Visualization of Synthetic Workflow

To provide a clearer understanding of the processes involved in obtaining this compound, a generalized synthetic workflow is presented below. This diagram illustrates the key steps from starting materials to the final product, including the necessary reaction conditions and purification steps.

G start Starting Materials: Thiophene Derivative & Acetonitrile Derivative reaction1 Condensation Reaction start->reaction1 Base catalyst Solvent intermediate β-Ketothioamide Intermediate reaction1->intermediate reaction2 Cyclization with Hydrazine intermediate->reaction2 Hydrazine hydrate Solvent (e.g., Ethanol) Heat crude_product Crude this compound reaction2->crude_product purification Purification (e.g., Recrystallization, Chromatography) crude_product->purification final_product Pure this compound purification->final_product

Caption: Generalized synthetic workflow for this compound.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Amino-3-(2-thienyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, a definitive, publicly available crystal structure or detailed computational conformational analysis for 5-Amino-3-(2-thienyl)pyrazole has not been found in comprehensive searches of chemical and crystallographic databases (such as the Cambridge Structural Database and PubChem) or the broader scientific literature. Consequently, this guide provides a framework for its structural determination, outlining the necessary experimental and computational protocols, rather than presenting pre-existing quantitative data.

Introduction to this compound

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring linked to a thiophene moiety and functionalized with an amino group, suggests potential applications as a scaffold in drug design and as a functionalizing agent for novel materials. An exact understanding of its three-dimensional structure and conformational dynamics is critical for predicting its biological activity, designing derivatives, and understanding its material properties.

General Molecular Information

While detailed crystallographic data is unavailable, fundamental properties of the molecule have been cataloged.

PropertyValueSource
Molecular Formula C₇H₇N₃S[1][2][3][4]
Molecular Weight 165.22 g/mol [1][2][4]
CAS Number 96799-03-0[1][2][3]
IUPAC Name 3-(thiophen-2-yl)-1H-pyrazol-5-amine[3][5]
SMILES String Nc1cc(n[nH]1)-c2cccs2[2]
InChI Key TXSOLYKLZBJHFF-UHFFFAOYSA-N[2][3][5]
Physical Form White to off-white solid[1]
Melting Point 102-106 °C[2]

Molecular Structure Visualization

The following diagram illustrates the basic chemical structure of this compound. The key feature is the rotational freedom around the single bond connecting the pyrazole and thiophene rings, which is central to its conformational landscape.

Caption: 2D structure of this compound highlighting the key rings.

Experimental Protocols for Structural Elucidation

To determine the precise molecular geometry and conformation, a combination of experimental techniques is required.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional structure of a molecule in the solid state.[6] It provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.

Methodology:

  • Crystal Growth (Crystallization): This is often the most challenging step.[7]

    • Purity: The compound must be highly purified (>98%) to facilitate orderly crystal lattice formation.

    • Solvent Selection: A solvent or solvent system in which the compound has moderate solubility is ideal.[8] Solvents to screen include ethanol, methanol, acetonitrile, ethyl acetate, and mixtures with water or hexane.

    • Techniques:

      • Slow Evaporation: A near-saturated solution is filtered into a clean vial, which is loosely covered to allow the solvent to evaporate over several days to weeks.[8]

      • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility and inducing crystallization.

      • Thermal Control (Slow Cooling): A saturated solution is gently heated until all solid dissolves and then cooled very slowly (e.g., in a dewar) to promote the growth of a single, large crystal.[9]

  • Data Collection:

    • A suitable single crystal (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer.[10]

    • The crystal is placed in a monochromatic X-ray beam and rotated.

    • A detector records the positions and intensities of the diffracted X-ray reflections.

  • Structure Solution and Refinement:

    • The diffraction pattern is analyzed to determine the unit cell dimensions and space group.

    • Initial phases of the structure factors are determined using direct methods or Patterson methods.

    • An initial electron density map is generated, allowing for the placement of atoms.

    • The atomic positions and thermal parameters are refined against the experimental data to achieve the best fit, resulting in the final molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While SCXRD provides the solid-state structure, NMR spectroscopy is invaluable for determining the molecular conformation and dynamics in solution.[11]

Methodology:

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration suitable for the experiments (typically 5-10 mg in 0.6 mL).

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the chemical environment of protons. The chemical shifts and coupling constants (J-values) of the pyrazole and thiophene protons can indicate the relative orientation of the rings.

    • ¹³C NMR: Identifies all unique carbon atoms in the molecule, confirming the molecular backbone.

  • 2D NMR for Conformational Analysis:

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key experiment for determining spatial proximity. Through-space correlations between protons on the pyrazole ring and the thiophene ring would provide direct evidence for the preferred rotational conformation (e.g., syn vs. anti) in solution.

    • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks within the individual rings, aiding in the unambiguous assignment of all proton signals.

    • HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation): Correlates protons with their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC), allowing for the complete assignment of all ¹H and ¹³C resonances.

  • Variable Temperature (VT) NMR: Conducting NMR experiments at different temperatures can reveal information about dynamic processes.[12] If multiple conformers are in equilibrium, changes in temperature may lead to the broadening or coalescence of signals, allowing for the determination of the energy barriers to rotation.

Computational Protocols for Structural and Conformational Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular structures, relative energies of different conformers, and spectroscopic properties.

Methodology:

  • Software: Standard quantum chemistry software packages like Gaussian, ORCA, or CP2K are used.

  • Method Selection:

    • Functional: The B3LYP hybrid functional is a widely used and robust choice for organic molecules.[13][14] For potentially improved accuracy, especially regarding non-covalent interactions, dispersion-corrected functionals like ωB97X-D are recommended.[15]

    • Basis Set: A Pople-style basis set such as 6-31G(d,p) provides a good balance of accuracy and computational cost for initial geometry optimizations.[16][17] For higher accuracy single-point energy calculations, a larger basis set like 6-311+G(2d,p) can be employed.

  • Conformational Search:

    • The primary degree of freedom is the torsion angle of the C-C bond connecting the pyrazole and thiophene rings.

    • A relaxed potential energy surface scan is performed by systematically rotating this bond (e.g., in 10-degree increments) and performing a geometry optimization at each step. This identifies all energy minima (stable conformers) and transition states.

  • Geometry Optimization and Frequency Calculation:

    • The structures corresponding to the energy minima from the conformational search are fully optimized without constraints.[18][19][20]

    • A frequency calculation is then performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also yield thermodynamic data (enthalpy, Gibbs free energy) and predicted vibrational spectra (IR, Raman).

  • Data Analysis:

    • The relative energies of the conformers are used to calculate their expected populations at a given temperature.

    • The optimized geometric parameters (bond lengths, angles, torsion angles) from the lowest energy conformer can be compared with experimental data if available.

    • Calculated NMR chemical shifts (using the GIAO method) can be compared with experimental spectra to validate the predicted structure.

Logical Workflow for Structural Determination

The following diagram outlines a comprehensive workflow for the complete structural and conformational characterization of this compound.

workflow cluster_exp cluster_comp start Synthesis & Purification of this compound exp_path Experimental Analysis start->exp_path comp_path Computational Modeling start->comp_path scxrd Single-Crystal X-ray Diffraction (SCXRD) exp_path->scxrd nmr NMR Spectroscopy (1D & 2D NOESY, VT) exp_path->nmr dft Density Functional Theory (DFT Calculations) comp_path->dft solid_state Solid-State Structure (Bond Lengths, Angles) scxrd->solid_state solution_state Solution Conformation & Dynamics nmr->solution_state comparison Data Correlation & Validation solid_state->comparison solution_state->comparison conf_search Conformational Search (PES Scan) dft->conf_search geom_opt Geometry Optimization & Freq. Calculation conf_search->geom_opt gas_phase Gas-Phase Structure & Relative Energies geom_opt->gas_phase gas_phase->comparison final_model Comprehensive Structural Model (Solid, Solution, Gas-Phase) comparison->final_model

Caption: Workflow for the structural elucidation of this compound.

References

The Multifaceted Biological Activities of 5-Amino-3-(2-thienyl)pyrazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-(2-thienyl)pyrazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the known biological activities of its derivatives, focusing on anticancer, antimicrobial, and kinase inhibitory properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated cellular pathways and workflows to serve as a valuable resource for researchers in the field.

Anticancer Activity

Derivatives of the this compound core have demonstrated notable potential as anticancer agents. Their mechanisms of action are often multifaceted, including the inhibition of key enzymes involved in cell cycle regulation and proliferation, as well as the disruption of cytoskeletal dynamics.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of selected pyrazoline derivatives with a 3-(2-thienyl) substituent against various cancer cell lines. While data for exact this compound derivatives is limited in the public domain, the presented data for closely related analogs provides valuable insights into their potential.

Compound IDModificationCell LineIC50 (µM)Reference
11 1-[((5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl)thio)acetyl]-3-(2-thienyl)-5-(4-chlorophenyl)-2-pyrazolineAsPC-1 (Pancreatic)16.8[1]
U251 (Glioblastoma)11.9[1]
Thiazolyl-pyrazoline I Thiazolyl-pyrazoline derivativeMCF-7 (Breast)0.07[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of chemical compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding 1. Seed Cells in 96-well Plate compound_prep 2. Prepare Compound Serial Dilutions treat_cells 3. Treat Cells with Compounds compound_prep->treat_cells incubation 4. Incubate for 48-72 hours treat_cells->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan_formation 6. Incubate (2-4h) (Formazan Formation) add_mtt->formazan_formation solubilize 7. Solubilize Formazan with DMSO formazan_formation->solubilize read_absorbance 8. Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 9. Calculate % Viability and IC50 read_absorbance->calculate_ic50

MTT Assay Experimental Workflow.

Antimicrobial Activity

Derivatives of this compound have also been investigated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi.

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of pyrazole derivatives containing a thienyl moiety, as determined by the minimum inhibitory concentration (MIC) or the zone of inhibition.

Compound IDModificationMicroorganismActivityReference
3 Pyrazole derivativeEscherichia coli (Gram -)MIC: 0.25 µg/mL[3]
4 Pyrazole derivativeStreptococcus epidermidis (Gram +)MIC: 0.25 µg/mL[3]
9a 3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thioneStaphylococcus aureusZone of Inhibition: 18 mm (200 µ g/disc )[4]
Bacillus subtilisZone of Inhibition: 20 mm (200 µ g/disc )[4]
Escherichia coliZone of Inhibition: 16 mm (200 µ g/disc )[4]
Pseudomonas aeruginosaZone of Inhibition: 14 mm (200 µ g/disc )[4]
Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.

Principle: A standardized inoculum of a test microorganism is spread on an agar plate. Wells are then created in the agar, and the test compound is introduced into these wells. The compound diffuses into the agar, and if it is effective against the microorganism, it will inhibit its growth, resulting in a clear zone of inhibition around the well.

Procedure:

  • Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, typically adjusted to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

  • Well Creation: Aseptically punch wells (typically 6-8 mm in diameter) into the agar using a sterile cork borer.

  • Compound Application: Add a defined volume of the test compound solution (at a known concentration) into each well. A negative control (solvent) and a positive control (standard antibiotic) should also be included.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • Data Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_incubation_analysis Incubation & Analysis prep_media 1. Prepare and Pour Agar Plates prep_inoculum 2. Prepare Standardized Microbial Inoculum inoculate_plate 3. Inoculate Agar Plate with Microorganism prep_inoculum->inoculate_plate create_wells 4. Create Wells in the Agar inoculate_plate->create_wells add_compounds 5. Add Test Compounds and Controls to Wells create_wells->add_compounds incubate 6. Incubate Plates add_compounds->incubate measure_zones 7. Measure Zones of Inhibition (mm) incubate->measure_zones

Agar Well Diffusion Experimental Workflow.

Kinase Inhibitory Activity

5-Aminopyrazole derivatives are known to act as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

p38α MAP Kinase Inhibition

Several studies have identified 5-aminopyrazole-based compounds as potent and selective inhibitors of p38α mitogen-activated protein kinase (MAPK).[5][6] The p38α MAPK signaling pathway plays a crucial role in the cellular response to stress and in the production of pro-inflammatory cytokines like TNF-α.[5]

p38_MAPK_Signaling_Pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Cell Surface Receptor extracellular_stimuli->receptor Activates mapkkk MAPKKK (e.g., TAK1, ASK1) receptor->mapkkk Activates mapkk MKK3 / MKK6 mapkkk->mapkk Phosphorylates & Activates p38 p38α MAPK mapkk->p38 Phosphorylates & Activates substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates Phosphorylates & Activates cellular_response Cellular Responses (Inflammation, Apoptosis, etc.) substrates->cellular_response Leads to inhibitor This compound Derivative inhibitor->p38 Inhibits

p38α MAPK Signaling Pathway Inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the inhibitory activity of a compound against a specific kinase is through an in vitro kinase assay, often utilizing techniques like fluorescence resonance energy transfer (FRET) or luminescence.

Principle: The assay measures the phosphorylation of a specific substrate by the target kinase in the presence and absence of the inhibitor. The amount of phosphorylation is quantified, and the inhibitory effect of the compound is determined.

Procedure:

  • Reagent Preparation: Prepare solutions of the purified kinase, its specific substrate (often a peptide), ATP, and the test compound at various concentrations.

  • Reaction Setup: In a microplate, combine the kinase, substrate, and test compound.

  • Initiation: Start the phosphorylation reaction by adding ATP.

  • Incubation: Incubate the reaction mixture for a specific time at a controlled temperature.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a detection reagent that generates a signal (e.g., fluorescence, luminescence) proportional to the phosphorylation level.

  • Data Analysis: Plot the percentage of kinase activity against the inhibitor concentration to determine the IC50 value.

Other Biological Activities

Beyond the major areas highlighted, derivatives of this compound have been explored for a range of other biological activities, including:

  • Anti-inflammatory activity: Linked to their inhibition of enzymes like cyclooxygenase (COX) and kinases in inflammatory pathways.[3]

  • Analgesic activity: Some derivatives have shown pain-relieving properties.

  • Cholinesterase Inhibition: Sulfenylated 5-aminopyrazoles have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with potential applications in Alzheimer's disease treatment.[7]

Conclusion

The this compound scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a broad spectrum of biological activities, with significant potential in the fields of oncology, infectious diseases, and inflammatory disorders. Further research focusing on the synthesis of new derivatives, elucidation of their precise mechanisms of action, and comprehensive structure-activity relationship studies is warranted to fully exploit the therapeutic potential of this important class of compounds. This guide provides a foundational understanding for researchers to build upon in their drug discovery and development endeavors.

References

5-Amino-3-(2-thienyl)pyrazole: A Versatile Scaffold for Innovations in Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(2-thienyl)pyrazole is a pivotal heterocyclic building block that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. Its unique structural framework, featuring a reactive aminopyrazole core coupled with a thienyl moiety, provides a versatile platform for the construction of a diverse array of complex molecules. This guide delves into the synthesis, chemical reactivity, and extensive applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. The strategic incorporation of this scaffold has led to the discovery of potent kinase inhibitors, antimicrobial agents, and anticancer compounds, underscoring its importance in modern drug discovery programs.[1][2] This document aims to serve as a comprehensive resource, providing detailed experimental protocols, quantitative biological data, and visual representations of synthetic and signaling pathways to facilitate further research and innovation in this exciting area of chemistry.

Synthesis of the Core Scaffold

The most prevalent and efficient method for the synthesis of 5-aminopyrazoles involves the cyclocondensation of a β-ketonitrile with hydrazine hydrate.[3] For the specific synthesis of this compound, the key precursor is 3-oxo-3-(2-thienyl)propanenitrile. The reaction proceeds via an initial nucleophilic attack of hydrazine on the ketone carbonyl group to form a hydrazone intermediate, which then undergoes intramolecular cyclization by the attack of the second nitrogen atom of the hydrazine onto the nitrile carbon.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from the general synthesis of 5-aminopyrazoles from β-ketonitriles.[3][4]

Materials:

  • 3-Oxo-3-(2-thienyl)propanenitrile

  • Hydrazine hydrate (80-99% solution)

  • Ethanol

  • Glacial acetic acid (optional, as catalyst)

Procedure:

  • A solution of 3-oxo-3-(2-thienyl)propanenitrile (1 equivalent) is prepared in absolute ethanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • To this solution, hydrazine hydrate (1.1 to 1.5 equivalents) is added dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is allowed to cool to room temperature. The product often precipitates out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.

  • The solid product is collected by filtration, washed with cold ethanol, and then dried under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield a white to off-white solid.[1]

Physicochemical Properties:

PropertyValueReference
Molecular Formula C₇H₇N₃S[1]
Molecular Weight 165.22 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 98-106 °C[1]
Purity (HPLC) ≥ 98%[1]
CAS Number 96799-03-0[1]

Applications in Organic Synthesis

This compound serves as a versatile precursor for the synthesis of a variety of fused heterocyclic systems, which are privileged scaffolds in medicinal chemistry. The presence of a nucleophilic amino group and the adjacent endocyclic nitrogen atom allows for facile cyclocondensation reactions with 1,3-dielectrophiles.

Synthesis of Pyrazolo[1,5-a]pyrimidines

One of the most common applications of 5-aminopyrazoles is in the synthesis of pyrazolo[1,5-a]pyrimidines. These compounds are purine bioisosteres and exhibit a wide range of biological activities.[5] The reaction typically involves the condensation of the aminopyrazole with a β-dicarbonyl compound or its equivalent.

This is a general procedure for the synthesis of pyrazolo[1,5-a]pyrimidines from 5-aminopyrazoles and β-ketoesters.[5]

Materials:

  • This compound

  • A suitable β-ketoester (e.g., ethyl acetoacetate)

  • Glacial acetic acid or another suitable acid catalyst

  • Ethanol or another high-boiling solvent

Procedure:

  • A mixture of this compound (1 equivalent) and the β-ketoester (1.1 equivalents) is suspended in glacial acetic acid or ethanol.

  • The reaction mixture is heated to reflux for 4 to 12 hours, with reaction progress monitored by TLC.

  • After completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.

  • The solid is washed with a small amount of cold ethanol and dried to afford the crude pyrazolo[1,5-a]pyrimidine derivative.

  • Purification can be achieved by recrystallization from an appropriate solvent.

The following diagram illustrates the general workflow for the synthesis of this compound and its subsequent conversion to a pyrazolo[1,5-a]pyrimidine derivative.

G cluster_synthesis Synthesis of Core Scaffold cluster_application Application in Fused Ring Synthesis start 3-Oxo-3-(2-thienyl)propanenitrile reaction1 Cyclocondensation start->reaction1 hydrazine Hydrazine Hydrate hydrazine->reaction1 product1 This compound reaction1->product1 product1_app This compound reaction2 Cyclocondensation product1_app->reaction2 beta_keto β-Dicarbonyl Compound beta_keto->reaction2 product2 Pyrazolo[1,5-a]pyrimidine Derivative reaction2->product2

Caption: Synthetic workflow for this compound and a derivative.

Biological Activity and Drug Development Applications

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making this scaffold highly attractive for drug discovery. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties to target specific biological pathways.

Kinase Inhibitory Activity

A significant area of research has focused on the development of kinase inhibitors based on the aminopyrazole scaffold. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.[6][7] Several pyrazolo[1,5-a]pyrimidine derivatives, synthesized from aminopyrazoles, have been identified as potent and selective PI3Kδ inhibitors.

The following diagram illustrates the PI3K/Akt signaling pathway and the point of inhibition by aminopyrazole-derived compounds.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Aminopyrazole-derived PI3Kδ Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by aminopyrazole derivatives.

p38 MAPK Signaling Pathway: The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in the cellular response to stress and inflammation.[8] Inhibition of p38α MAPK is a therapeutic strategy for treating inflammatory diseases. Aminopyrazole derivatives have been developed as potent and selective inhibitors of p38α MAPK.[8][9]

The following diagram depicts the p38 MAPK signaling pathway and its inhibition.

p38_MAPK_Pathway Stress Cellular Stress/ Inflammatory Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 Activates p38 p38 MAPK MKK3_6->p38 Phosphorylates & Activates MK2 MAPKAPK2 (MK2) p38->MK2 Activates Inflammation Inflammatory Response (e.g., TNF-α) MK2->Inflammation Mediates Inhibitor Aminopyrazole-derived p38α Inhibitor Inhibitor->p38 Inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by aminopyrazole derivatives.

Quantitative Data on Kinase Inhibitory Activity:

Compound TypeTarget KinaseIC₅₀ (nM)Reference
Pyrazolo[1,5-a]pyrimidine derivativePI3Kδ18
Pyrazole-benzyl urea derivativep38α MAPK2b (highly potent)[9]
Aminopyrazole derivativep38 MAP Kinase0.0088 pM[1]
Anticancer Activity

The antiproliferative properties of compounds derived from 5-aminopyrazoles have been extensively investigated. These compounds often exert their anticancer effects through the inhibition of kinases critical for tumor growth and survival.

Quantitative Data on Anticancer Activity:

Cell LineCompound TypeGI₅₀ (µM)Reference
K562 (Leukemia)Pyrazole analogue 5b0.021
MCF-7 (Breast Cancer)Pyrazole analogue 5b1.7
A549 (Lung Cancer)Pyrazole analogue 5b0.69
Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. The aminopyrazole scaffold has been utilized to develop compounds with significant antibacterial and antifungal activity.

Quantitative Data on Antimicrobial Activity:

MicroorganismCompound TypeMIC (µg/mL)Reference
Staphylococcus aureusIndazole derivative64-128[10]
Enterococcus faecalisIndazole derivative~128[10]
Escherichia coliThiazolidine derivative37.9–113.8 (µM)[11]
Klebsiella pneumoniaePyrano[2,3-c] pyrazole derivative6.25[12]

Conclusion

This compound has proven to be an exceptionally valuable and versatile building block in organic synthesis. Its utility in the construction of complex heterocyclic systems, particularly fused pyrazoles, has led to the discovery of numerous compounds with potent and diverse biological activities. The demonstrated efficacy of its derivatives as kinase inhibitors for cancer and inflammatory diseases, as well as their potential as antimicrobial agents, highlights the significant therapeutic promise of this scaffold. The detailed synthetic protocols and quantitative biological data presented in this guide are intended to empower researchers to further explore the vast chemical space accessible from this remarkable starting material, paving the way for the development of next-generation therapeutics and other advanced functional molecules.

References

Preliminary Screening of 5-Amino-3-(2-thienyl)pyrazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of 5-Amino-3-(2-thienyl)pyrazole and its derivatives. The document summarizes key findings on its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental methodologies and data are presented to facilitate further research and development in this area.

Introduction

This compound is a heterocyclic compound that has garnered significant interest in pharmaceutical and agricultural research.[1] Its unique structure, featuring a pyrazole ring linked to a thiophene moiety, makes it a versatile scaffold for the synthesis of novel derivatives with a wide range of biological activities.[1] Pyrazole-containing molecules are known to exhibit a broad spectrum of pharmacological properties, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects.[1] This guide focuses on the preliminary bioactivity screening of the this compound core, providing a foundation for its potential development as a therapeutic agent.

Synthesis of this compound Derivatives

The synthesis of 5-aminopyrazole derivatives, including the thienyl-substituted variants, is most commonly achieved through the condensation of β-ketonitriles with hydrazines.[2] This versatile method involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate, which then undergoes cyclization to yield the 5-aminopyrazole ring.[2]

A general synthetic pathway is outlined below:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_products Products beta_ketonitrile β-Ketonitrile (e.g., 3-(2-thienyl)-3-oxopropanenitrile) reaction Condensation Reaction (e.g., Reflux in Ethanol) beta_ketonitrile->reaction hydrazine Hydrazine derivative hydrazine->reaction hydrazone Hydrazone Intermediate reaction->hydrazone Intermediate formation aminopyrazole This compound hydrazone->aminopyrazole Cyclization

General synthetic workflow for 5-aminopyrazole derivatives.

Experimental Protocol: General Synthesis of 5-Aminopyrazoles [2]

  • Reaction Setup: A solution of the appropriate β-ketonitrile (1 equivalent) and hydrazine derivative (1.1 equivalents) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent or by column chromatography on silica gel to afford the desired 5-aminopyrazole derivative.

Anticancer Activity

Table 1: Anticancer Activity of Selected Pyrazole Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Thiazole-Pyrazole HybridsA549 (Lung)0.452[3]
Thiazole-Pyrazole HybridsMCF-7 (Breast)126.98[3]
Pyrazole Benzothiazole HybridsHT29 (Colon)3.17 - 6.77[4]
Pyrazole Benzothiazole HybridsPC3 (Prostate)3.17 - 6.77[4]
Pyrazole Benzothiazole HybridsA549 (Lung)3.17 - 6.77[4]
Pyrazole Ring-Containing Isolongifolanone DerivativesMCF7 (Breast)5.21[4]
5-Alkylated Selanyl-1H-pyrazole DerivativesHepG2 (Liver)13.85 - 15.98[4]

Experimental Protocol: MTT Assay for Cytotoxicity [5][6]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 103 to 1 × 104 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The supernatant is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Potential Mechanisms of Anticancer Action

The anticancer activity of pyrazole derivatives is believed to be mediated through multiple mechanisms:

  • Induction of Apoptosis: Many pyrazole compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4][7] This is often characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins.[4]

  • Cell Cycle Arrest: These compounds can also cause cell cycle arrest, typically at the G2/M or S phase, thereby inhibiting cancer cell proliferation.[7]

  • Enzyme Inhibition: Pyrazole derivatives have been identified as inhibitors of various kinases and enzymes that are crucial for cancer cell survival and proliferation, such as EGFR, VEGFR-2, and CDKs.[4]

  • Tubulin Polymerization Inhibition: Some pyrazole derivatives have been found to interfere with microtubule dynamics by inhibiting tubulin polymerization, a mechanism similar to that of some established anticancer drugs.[7]

Anticancer_Mechanism Pyrazole_Derivative This compound Derivative Target_Enzymes Kinase/Enzyme Inhibition (e.g., EGFR, VEGFR-2, CDK) Pyrazole_Derivative->Target_Enzymes Tubulin Tubulin Polymerization Inhibition Pyrazole_Derivative->Tubulin Cell_Cycle Cell Cycle Arrest (S and G2/M phases) Target_Enzymes->Cell_Cycle Tubulin->Cell_Cycle Apoptosis Induction of Apoptosis Cell_Cycle->Apoptosis Cancer_Cell_Death Cancer Cell Death Apoptosis->Cancer_Cell_Death

Potential anticancer mechanisms of pyrazole derivatives.

Antimicrobial Activity

The this compound scaffold is also a promising starting point for the development of novel antimicrobial agents. Various derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

Compound ClassBacterial StrainMIC (µg/mL)Reference
5-Amino Functionalized PyrazolesStaphylococcus genus (MDR)32 - 64[8]
Aminoguanidine-derived 1,3-diphenyl pyrazolesS. aureus1 - 8[9]
Aminoguanidine-derived 1,3-diphenyl pyrazolesE. coli1[9]
Pyrazole-thiazole hybridsS. aureus (MRSA)<0.2 (MBC)[9]
Thiophenyl-pyrazolyl-thiazole HybridsP. aeruginosa62.25[10]
Thiophenyl-pyrazolyl-thiazole HybridsB. subtilis3.9 - 15.625[10]

Experimental Protocol: Broth Microdilution Method for MIC Determination [11]

  • Preparation of Inoculum: A standardized bacterial inoculum is prepared from a fresh culture and diluted to a specific concentration (e.g., 5 × 105 CFU/mL).

  • Serial Dilution of Compounds: The test compounds are serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Potential Mechanisms of Antimicrobial Action

The antimicrobial activity of pyrazole derivatives may be attributed to the inhibition of essential bacterial enzymes. For instance, some pyrazole-thiazole hybrids are suggested to target topoisomerase II and topoisomerase IV, enzymes critical for DNA replication and repair in bacteria.[9]

Antimicrobial_Mechanism Pyrazole_Derivative This compound Derivative Topoisomerase Inhibition of Topoisomerase II & IV Pyrazole_Derivative->Topoisomerase DNA_Replication Disruption of DNA Replication and Repair Topoisomerase->DNA_Replication Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Anti_inflammatory_Mechanism Inflammatory_Stimuli Inflammatory Stimuli Arachidonic_Acid Arachidonic Acid Inflammatory_Stimuli->Arachidonic_Acid TNFa TNF-α Inflammatory_Stimuli->TNFa COX2 COX-2 Arachidonic_Acid->COX2 5LOX 5-LOX Arachidonic_Acid->5LOX Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes 5LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene_Pyrazole Thiophene-Pyrazole Derivative Thiophene_Pyrazole->COX2 Inhibits TNFa->Inflammation Thiophene_pyrazole Thiophene_pyrazole Thiophene_pyrazole->5LOX Inhibits Thiophene_pyrazole->TNFa Inhibits

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Amino-3-(2-thienyl)pyrazole in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and application of 5-Amino-3-(2-thienyl)pyrazole as a scaffold for the development of potent kinase inhibitors. This document includes detailed experimental protocols, quantitative data on the inhibitory activity of derived compounds, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Its unique chemical properties allow for versatile substitutions, enabling the fine-tuning of inhibitor potency and selectivity. The incorporation of a thiophene ring, as in this compound, offers additional opportunities for molecular interactions within the kinase ATP-binding pocket, potentially leading to enhanced inhibitory activity and selectivity. This document focuses on the synthesis of kinase inhibitors based on this scaffold, with a particular emphasis on their application as inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), a key target in neurodegenerative diseases such as Alzheimer's.

Data Presentation

The following tables summarize the in vitro inhibitory activities (IC50 values) of a series of thieno[3,2-c]pyrazol-3-amine derivatives, which are structurally analogous to derivatives of this compound. This data provides a comparative reference for the potency and selectivity of this class of compounds.

Table 1: Inhibitory Activity of Thieno[3,2-c]pyrazol-3-amine Derivatives against GSK-3β

Compound IDModificationGSK-3β IC50 (nM)
16b 4-pyridyl substitution3.1
18a 4-(phenyl)pyridyl substitution84
18b 4-(4-fluorophenyl)pyridyl substitution>1000
18c 4-(4-chlorophenyl)pyridyl substitution>1000
18d 4-(4-methylphenyl)pyridyl substitution>1000
18e 4-(biphenyl-4-yl)pyridyl substitution>1000
18f 4-(naphthalen-2-yl)pyridyl substitution>1000

Data sourced from a study on thieno[3,2-c]pyrazol-3-amine derivatives as GSK-3β inhibitors.

Table 2: Kinase Selectivity Profile of Compound 16b

KinaseInhibition (%) at 1.0 µM
GSK-3β98
CDK585
CK275
CDK245
CDK930
PIM125
DYRK1A20
CK115
ROCK110
p38α5

Data represents the percentage of kinase activity inhibited by a 1.0 µM concentration of compound 16b.

Experimental Protocols

This section provides detailed protocols for the synthesis of the this compound scaffold and a representative kinase inhibitor, as well as for key biological assays.

Protocol 1: Synthesis of this compound

This protocol is a two-step process starting from a commercially available thiophene derivative.

Step 1: Synthesis of 3-oxo-3-(thiophen-2-yl)propanenitrile

  • Reaction Setup: To a solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) in absolute ethanol (50 mL), add a mixture of ethyl 2-thenoate (15.6 g, 0.1 mol) and acetonitrile (5.1 mL, 0.1 mol).

  • Reaction Conditions: Reflux the mixture for 6 hours.

  • Work-up: After cooling, pour the reaction mixture into a mixture of crushed ice and hydrochloric acid.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-oxo-3-(thiophen-2-yl)propanenitrile.

Step 2: Synthesis of this compound

  • Reaction Setup: To a solution of 3-oxo-3-(thiophen-2-yl)propanenitrile (1.51 g, 10 mmol) in ethanol (20 mL), add hydrazine hydrate (0.5 mL, 10 mmol).

  • Reaction Conditions: Reflux the mixture for 4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The product will precipitate out of the solution.

  • Purification: Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain this compound.

Protocol 2: Synthesis of a Representative Kinase Inhibitor (e.g., N-(3-(2-thienyl)-1H-pyrazol-5-yl)picolinamide)
  • Reaction Setup: To a solution of this compound (1.65 g, 10 mmol) in pyridine (20 mL), add picolinoyl chloride (1.42 g, 10 mmol) dropwise at 0 °C.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12 hours.

  • Work-up: Pour the reaction mixture into ice water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol) to yield the final compound.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol outlines a general procedure for determining the IC50 value of a synthesized inhibitor against a target kinase.

  • Reagent Preparation: Prepare serial dilutions of the test inhibitor in the appropriate kinase buffer. Prepare a solution of the target kinase and its substrate in kinase buffer. Prepare the ATP solution at the desired concentration.

  • Kinase Reaction: In a 96-well plate, add the kinase, substrate, and inhibitor solutions. Initiate the reaction by adding the ATP solution. Incubate at the optimal temperature for the kinase (typically 30 °C) for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to convert the remaining ATP to ADP.

  • Luminescence Measurement: Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature. Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of the synthesized inhibitors on cancer cell lines.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test inhibitor (typically in a logarithmic series) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value.

Protocol 5: Western Blot Analysis for Target Engagement

This protocol is used to determine if the inhibitor affects the phosphorylation state of the target kinase or its downstream substrates in a cellular context.

  • Cell Treatment and Lysis: Treat cells with the inhibitor at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4 °C.

  • Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein phosphorylation.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the Wnt/β-catenin signaling pathway, which is regulated by GSK-3β. Inhibition of GSK-3β by compounds derived from this compound can lead to the stabilization and nuclear translocation of β-catenin, activating the transcription of target genes involved in cell proliferation and survival.

G cluster_nucleus Inside Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b Inhibition Beta_Catenin β-catenin GSK3b->Beta_Catenin Phosphorylation Axin Axin Axin->GSK3b APC APC APC->Axin Proteasome Proteasomal Degradation Beta_Catenin->Proteasome Degradation Nucleus Nucleus Beta_Catenin->Nucleus Accumulation & Translocation Beta_Catenin_n β-catenin TCF_LEF TCF/LEF Target_Genes Target Gene Transcription TCF_LEF->Target_Genes Inhibitor This compound Derivative Inhibitor->GSK3b Inhibition Beta_Catenin_n->TCF_LEF

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound derivatives on GSK-3β.

Experimental Workflow

The following diagram outlines a typical workflow for the synthesis and evaluation of novel kinase inhibitors based on the this compound scaffold.

G start Start: this compound Scaffold synthesis Synthesis of Inhibitor Library start->synthesis purification Purification & Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro_screen In Vitro Kinase Assay (e.g., ADP-Glo) purification->in_vitro_screen ic50_determination IC50 Determination in_vitro_screen->ic50_determination cell_viability Cell-Based Assay (e.g., MTT Assay) ic50_determination->cell_viability target_engagement Target Engagement (e.g., Western Blot) cell_viability->target_engagement sar_analysis Structure-Activity Relationship (SAR) Analysis target_engagement->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization Iterative Design end End: Preclinical Candidate sar_analysis->end Potent & Selective Inhibitor Identified lead_optimization->synthesis

Caption: General workflow for the synthesis and evaluation of this compound-based kinase inhibitors.

Application Notes and Protocols for the Quantification of 5-Amino-3-(2-thienyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(2-thienyl)pyrazole is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. Its structural motif is a key building block in the synthesis of various bioactive molecules. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and formulation development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Data Presentation: Quantitative Method Parameters

The following table summarizes the typical performance characteristics of the analytical methods described. These values are indicative and may vary based on the specific instrumentation and experimental conditions.

ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL2 - 20 µg/mL
Limit of Detection (LOD) ~0.5 µg/mL~0.05 ng/mL~0.5 µg/mL
Limit of Quantification (LOQ) ~1.5 µg/mL~0.1 ng/mL~1.8 µg/mL
Accuracy (% Recovery) 98 - 102%99 - 101%97 - 103%
Precision (% RSD) < 2%< 5%< 3%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quality control and quantification of this compound in bulk drug substances and simple formulations.

A. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

B. Chromatographic Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-8 min: 10% to 90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 275 nm (based on the UV absorbance spectrum of the pyrazole and thienyl chromophores).

C. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Dissolve a known amount of the sample in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

D. Analysis and Quantification

  • Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and determine the concentration of this compound from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard Reference Standard Dilution_Std Dilution_Std Standard->Dilution_Std Dissolve & Dilute Sample Test Sample Dilution_Smp Dilution_Smp Sample->Dilution_Smp Dissolve & Filter Solvent Methanol Solvent->Dilution_Std Solvent->Dilution_Smp MobilePhase Mobile Phase MobilePhase->Dilution_Std HPLC HPLC System Dilution_Std->HPLC Inject Dilution_Smp->HPLC Inject Detector UV Detector (275 nm) HPLC->Detector Data Data Acquisition Detector->Data Calibration Calibration Curve Data->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: HPLC-UV Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or environmental samples.

A. Instrumentation and Materials

  • LC-MS/MS system (e.g., Triple Quadrupole Mass Spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 or Phenyl-Hexyl reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Methanol (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • This compound reference standard.

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound).

B. LC-MS/MS Conditions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A fast gradient is typically used, for example:

    • 0-0.5 min: 5% B

    • 0.5-2.5 min: 5% to 95% B

    • 2.5-3.0 min: 95% B

    • 3.1-4.0 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: (To be determined by direct infusion of the standard)

    • This compound: Precursor ion (Q1) m/z 166.0 -> Product ion (Q3) [e.g., m/z 139.0]

    • Internal Standard: To be determined based on the chosen IS.

C. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.

  • Working Standard Solutions: Prepare serial dilutions in a relevant matrix (e.g., blank plasma) to create a calibration curve from 0.1 ng/mL to 1000 ng/mL.

  • Sample Preparation (Protein Precipitation for Plasma):

    • To 100 µL of plasma sample, add 10 µL of the Internal Standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean vial for injection.

D. Analysis and Quantification

  • Analyze the calibration standards and samples.

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Data Processing Sample Biological Sample IS Internal Standard Sample->IS Spike Precipitation Protein Precipitation IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC UPLC/HPLC Separation Supernatant->LC Inject ESI Electrospray Ionization LC->ESI MSMS Tandem Mass Spectrometry (MRM) ESI->MSMS Integration Peak Integration MSMS->Integration Ratio Analyte/IS Area Ratio Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification

Caption: LC-MS/MS Experimental Workflow.

UV-Vis Spectrophotometry

This is a simple and cost-effective method for the quantification of this compound in simple solutions, provided there are no interfering substances that absorb at the same wavelength.

A. Instrumentation and Materials

  • UV-Vis Spectrophotometer (double beam).

  • Quartz cuvettes (1 cm path length).

  • Methanol (spectroscopic grade).

  • This compound reference standard.

B. Method Protocol

  • Determination of λmax:

    • Prepare a solution of this compound in methanol (e.g., 10 µg/mL).

    • Scan the solution from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). The expected λmax would be around 270-280 nm.

  • Standard and Sample Preparation:

    • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol.

    • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to obtain concentrations in the range of 2-20 µg/mL.

    • Sample Preparation: Prepare a solution of the sample in methanol to obtain a theoretical concentration within the calibration range.

  • Analysis and Quantification:

    • Measure the absorbance of the blank (methanol) and zero the instrument.

    • Measure the absorbance of each working standard solution and the sample solution at the determined λmax.

    • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

    • Determine the concentration of the sample from the calibration curve using its absorbance value.

UVVis_Workflow cluster_prep Preparation cluster_analysis Measurement cluster_quant Quantification Standard Reference Standard Dilutions Prepare Serial Dilutions Standard->Dilutions Sample Test Sample Sample->Dilutions Solvent Methanol Solvent->Dilutions Spectrophotometer UV-Vis Spectrophotometer Dilutions->Spectrophotometer Absorbance Measure Absorbance at λmax Spectrophotometer->Absorbance Calibration Construct Calibration Curve Absorbance->Calibration Standards Calculation Calculate Sample Concentration Absorbance->Calculation Sample Calibration->Calculation

Caption: UV-Vis Spectrophotometry Workflow.

Application Notes and Protocols for High-Throughput Screening Assays Involving Aminopyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its versatile role in the development of potent and selective inhibitors of various protein kinases.[1][2][3][4] These kinases are crucial regulators of a multitude of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[5][6][7] Consequently, high-throughput screening (HTS) of compound libraries containing aminopyrazole derivatives is a key strategy in the discovery of novel therapeutic agents.[5][8]

These application notes provide detailed methodologies for key HTS assays, present curated quantitative data for representative aminopyrazole-based kinase inhibitors, and visualize the relevant signaling pathways and experimental workflows to guide researchers in their drug discovery efforts.

Data Presentation: In Vitro Inhibitory Activity of Aminopyrazole-Based Compounds

The following tables summarize the in vitro inhibitory activity (IC₅₀ values) of selected aminopyrazole-based compounds against various protein kinases and cancer cell lines. This data is essential for understanding structure-activity relationships (SAR) and for the prioritization of lead compounds for further development and optimization.

Table 1: Inhibitory Activity of Aminopyrazole Derivatives against Various Kinases

Compound IDTarget KinaseAssay TypeIC₅₀ (nM)Reference
FGFR Inhibitors
Compound 1FGFR3 (V555M)FRET<1000[9]
Aurora Kinase Inhibitors
Tozasertib (VX-680)Aurora AEnzyme Assay0.7 (Ki)[6]
Tozasertib (VX-680)Aurora BEnzyme Assay18 (Ki)[6]
Tozasertib (VX-680)Aurora CEnzyme Assay4.6 (Ki)[6]
AT9283Aurora AEnzyme Assay3[6]
AT9283Aurora BEnzyme Assay3[6]
CDK Inhibitors
PNU-292137CDK2/cyclin AEnzyme Assay37[2]
PHA-533533CDK2/cyclin AEnzyme Assay31 (Ki)
Analog 24CDK2Cell-free<100[1]
Analog 24CDK5Cell-free<100[1]
PROTAC 2CDK2Cell-free<100[10]
PROTAC 2CDK5Cell-free<100[10]
Compound 15CDK2Enzyme Assay5 (Ki)[11]
Other Kinase Inhibitors
AT9283JAK2Enzyme Assay1.2[6]
AT9283JAK3Enzyme Assay1.1[6]
AT9283Abl (T315I)Enzyme Assay4[6]

Table 2: Anti-proliferative Activity of Aminopyrazole Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference
Aurora Kinase Inhibitors
Tozasertib (VX-680)VariousVarious0.015 - 0.13[6]
SNS-314VariousVarious0.0018 - 0.0244[6]
CDK Inhibitors
Compound 15A2780Ovarian0.158[11]
Compound 15OVCAR-3Ovarian0.127[11]
Compound 15HCT116Colon0.235[11]
Compound 15SW620Colon0.560[11]
Compound 15PC-3Prostate0.222[11]
Compound 15DU145Prostate0.279[11]
Compound 15A549Lung0.355[11]
Compound 15NCI-H460Lung0.252[11]
Compound 15MCF7Breast0.274[11]
Compound 15MDA-MB-231Breast0.380[11]
Compound 15PANC-1Pancreatic0.364[11]
Compound 15SUIT-2Pancreatic0.347[11]
Compound 15UO-31Renal0.288[11]

Experimental Protocols

Herein are detailed methodologies for key high-throughput screening assays commonly employed for the identification and characterization of aminopyrazole-based kinase inhibitors.

Protocol 1: Primary High-Throughput Screening using Homogeneous Time-Resolved Fluorescence (HTRF)

This protocol describes a generic biochemical HTRF assay to identify inhibitors of a specific protein kinase from a large compound library in a 384-well format.

1. Objective: To identify compounds that inhibit the activity of a target kinase.

2. Materials:

  • Recombinant target kinase

  • Biotinylated peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • HTRF Detection Reagents:

    • Europium cryptate-labeled anti-phospho-substrate antibody

    • Streptavidin-XL665 (SA-XL665) or Streptavidin-d2

  • HTRF Detection Buffer containing EDTA

  • 384-well low-volume, white assay plates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Robotic liquid handlers for reagent addition

  • HTRF-compatible plate reader

3. Method:

  • Compound Dispensing: Using an acoustic liquid handler, dispense 25-50 nL of each compound from the library (typically at 10 mM in DMSO) into the wells of a 384-well assay plate. Also, dispense positive (known inhibitor) and negative (DMSO) controls into designated wells.

  • Enzyme Addition: Add 5 µL of a solution containing the target kinase in kinase assay buffer to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound binding to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP in kinase assay buffer. The final concentrations of substrate and ATP should be at or near their respective Km values.

  • Kinase Reaction Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

  • Reaction Termination and Detection: Stop the kinase reaction by adding 10 µL of the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) pre-diluted in HTRF detection buffer containing EDTA.

  • Detection Incubation: Incubate for 60 minutes at room temperature, protected from light, to allow for the development of the HTRF signal.

  • Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

4. Data Analysis:

  • Calculate the HTRF ratio: (Emission at 665 nm / Emission at 620 nm) * 10,000.

  • Calculate the percent inhibition for each compound relative to the positive and negative controls.

  • Determine the Z'-factor to assess the quality of the assay. A Z'-factor > 0.5 is generally considered excellent for HTS.[5]

Protocol 2: Hit Confirmation and IC₅₀ Determination using ADP-Glo™ Kinase Assay

This protocol is used to confirm the activity of "hits" from the primary screen and to determine their potency (IC₅₀) in a dose-response manner.

1. Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of active compounds.

2. Materials:

  • Same as Protocol 1, but with ADP-Glo™ Kinase Assay reagents (Promega) instead of HTRF reagents.

  • 384-well low-volume, white assay plates.

  • Luminometer plate reader.

3. Method:

  • Compound Preparation: Prepare a 10-point serial dilution series for each hit compound, typically starting from 100 µM in DMSO.

  • Compound Dispensing: Dispense 25-50 nL of each concentration of the hit compounds into a 384-well plate. Include positive and negative controls.

  • Kinase Reaction:

    • Add 2.5 µL of the kinase and substrate mixture to the assay wells.

    • Initiate the reaction by adding 2.5 µL of ATP solution.

    • Incubate for the desired time at room temperature.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Signal Reading: Measure the luminescence using a plate reader.

4. Data Analysis:

  • Plot the percent inhibition as a function of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Visualizations

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify kinase inhibitors.

HTS_Workflow cluster_0 Screening Campaign Compound_Library Compound Library (Aminopyrazole Scaffold) Primary_Screen Primary HTS (Single Concentration) Compound_Library->Primary_Screen Dispense Compounds Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Data Analysis Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Select Hits Hit_Confirmation Hit Confirmation Dose_Response->Hit_Confirmation Confirm Activity & Potency SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_Confirmation->SAR_Analysis Prioritize Confirmed Hits Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: A generalized workflow for a high-throughput screening campaign.[8][12]

Signaling Pathways Targeted by Aminopyrazole Scaffolds

Aminopyrazole-based inhibitors have been developed to target key kinases in several critical signaling pathways implicated in cancer. The following diagrams illustrate these pathways and the points of intervention by these inhibitors.

1. FGFR Signaling Pathway

Fibroblast Growth Factor Receptors (FGFRs) are receptor tyrosine kinases that, upon activation by fibroblast growth factors (FGFs), trigger downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation, survival, and angiogenesis.[9][13][14]

FGFR_Signaling FGF FGF FGFR FGFR FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Aminopyrazole Inhibitor Inhibitor->FGFR

Caption: Inhibition of the FGFR signaling pathway by an aminopyrazole compound.

2. Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[6][15]

Aurora_Kinase_Signaling AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis Mitotic_Arrest Mitotic Arrest & Apoptosis Inhibitor Aminopyrazole Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB CDK_Signaling CDK2 CDK2 CDK2_CyclinE CDK2/Cyclin E Complex CDK2->CDK2_CyclinE CyclinE Cyclin E CyclinE->CDK2_CyclinE G1_S_Transition G1/S Transition CDK2_CyclinE->G1_S_Transition Cell_Cycle_Arrest Cell Cycle Arrest Inhibitor Aminopyrazole Inhibitor Inhibitor->CDK2

References

Application Notes and Protocols for Developing Enzyme Inhibition Assays with 5-Amino-3-(2-thienyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Amino-3-(2-thienyl)pyrazole is a heterocyclic compound featuring a pyrazole ring linked to a thiophene moiety. This structural motif is of significant interest in medicinal chemistry as the aminopyrazole core is a recognized "privileged scaffold" known to interact with a variety of biological targets. While specific enzyme inhibition data for this compound is not extensively documented in publicly available literature, its structural similarity to a known class of kinase inhibitors strongly suggests its potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2.

CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, transcription, and other fundamental cellular processes. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The development of small molecule inhibitors targeting CDKs has been an active area of research in oncology.

These application notes provide a comprehensive guide for researchers to develop and conduct enzyme inhibition assays for this compound, with a primary focus on CDK2 as a representative and highly probable enzyme target. The provided protocols are adaptable for screening this compound against other kinases as well.

Potential Enzyme Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2, in complex with its regulatory partners Cyclin E and Cyclin A, governs the G1/S phase transition and progression through the S phase of the cell cycle.[1] Its activity is critical for the initiation of DNA replication.[2] Aberrant CDK2 activity is frequently observed in various human cancers, making it a validated target for anticancer drug discovery. Several aminopyrazole-based compounds have been reported as potent CDK2 inhibitors.[3][4]

CDK2 Signaling Pathway

The activity of CDK2 is tightly regulated within the cell cycle. In the G1 phase, the D-type cyclins bind to CDK4/6, which initiate the phosphorylation of the Retinoblastoma protein (Rb).[5] This partial phosphorylation of Rb leads to the release of some E2F transcription factors, which in turn promote the expression of Cyclin E.[5] Cyclin E then binds to and activates CDK2, leading to the hyperphosphorylation of Rb.[5] This event causes the complete release of E2F, which then activates the transcription of genes required for S phase entry and DNA synthesis.[1]

CDK2_Signaling_Pathway Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogens->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylates CyclinD_CDK46:e->Rb:w p16 p16 (INK4a) p16->CyclinD_CDK46 E2F E2F Rb->E2F Inhibits CyclinE_CDK2 Cyclin E / CDK2 E2F->CyclinE_CDK2 Promotes Transcription S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes CyclinE_CDK2->Rb Hyperphosphorylates p21_p27 p21/p27 (CIP/KIP) p21_p27->CyclinE_CDK2 DNA_Replication DNA Replication S_Phase_Genes->DNA_Replication Inhibitor This compound Inhibitor->CyclinE_CDK2 Inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Quantitative Data on Structurally Similar CDK2 Inhibitors

While the IC50 of this compound against CDK2 is yet to be determined, the following table summarizes the inhibitory activities of other aminopyrazole-based CDK2 inhibitors to provide a reference for expected potency.

Compound IDStructureTargetIC50 (µM)Reference
Compound 9 5-(benzylamino)-3-(phenylamino)-1H-pyrazole-4-carbonitrileCDK2/cyclin A20.96[3]
Compound 7d 5-((4-fluorobenzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrileCDK2/cyclin A21.47[3]
Compound 7a 5-((benzylidene)amino)-3-(phenylamino)-1H-pyrazole-4-carbonitrileCDK2/cyclin A22.01[3]
CAN508 Diamino pyrazole derivativeCDK20.35[3]
PNU-292137 N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamideCDK2/cyclin A0.037[4]

Experimental Protocols

The following protocols provide a framework for determining the inhibitory activity of this compound against a target enzyme, using CDK2 as an example.

General Workflow for Enzyme Inhibition Assay

experimental_workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor Stock) start->prep_reagents serial_dilute Prepare Serial Dilutions of Inhibitor prep_reagents->serial_dilute plate_setup Set up 96-well Plate: - Buffer - Inhibitor (or vehicle) - Enzyme serial_dilute->plate_setup pre_incubate Pre-incubate (allow enzyme-inhibitor binding) plate_setup->pre_incubate add_substrate Initiate Reaction: Add Substrate pre_incubate->add_substrate measure Measure Reaction Rate (e.g., Absorbance, Fluorescence, Luminescence) add_substrate->measure data_analysis Data Analysis: - Plot % Inhibition vs. [Inhibitor] - Determine IC50 measure->data_analysis end End data_analysis->end

Caption: General experimental workflow for an enzyme inhibition assay.

Protocol 1: In Vitro CDK2/Cyclin A2 Kinase Assay (Luminescence-based)

This protocol is adapted from commercially available kinase assay kits (e.g., Promega's ADP-Glo™ Kinase Assay or BPS Bioscience's CDK2 Assay Kit) and measures the amount of ADP produced in the kinase reaction.[6][7]

Materials:

  • Enzyme: Recombinant human CDK2/Cyclin A2 complex

  • Substrate: A suitable peptide substrate for CDK2 (e.g., a derivative of Histone H1 or a specific peptide like Rb peptide)

  • Inhibitor: this compound, dissolved in 100% DMSO to make a stock solution (e.g., 10 mM)

  • Positive Control: A known CDK2 inhibitor (e.g., Staurosporine)

  • ATP: Adenosine 5'-triphosphate

  • Kinase Assay Buffer: (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection Reagent: ADP-Glo™ Reagent and Kinase Detection Reagent (or equivalent)

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence measurements

  • Instrumentation: A plate-reading luminometer

Procedure:

  • Reagent Preparation:

    • Thaw all reagents on ice.

    • Prepare the desired concentrations of ATP and substrate in the Kinase Assay Buffer. The final ATP concentration should be at or near its Km for CDK2.

    • Prepare serial dilutions of this compound in Kinase Assay Buffer containing a constant final percentage of DMSO (e.g., 1%). A typical concentration range for an initial screen would be from 100 µM down to 1 nM.

    • Prepare a "no inhibitor" control (vehicle control) with the same final DMSO concentration.

    • Prepare a "no enzyme" control to determine the background signal.

    • Dilute the CDK2/Cyclin A2 enzyme to the desired working concentration in Kinase Assay Buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

  • Assay Reaction:

    • Add 5 µL of the serially diluted inhibitor or vehicle control to the wells of the plate.

    • Add 10 µL of the diluted enzyme solution to each well (except the "no enzyme" control wells).

    • Add 10 µL of the substrate/ATP mixture to all wells to initiate the kinase reaction.

    • The final reaction volume is 25 µL.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • After the incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Subtract the "no enzyme" background from all readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a control with a high concentration of a potent inhibitor (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Protocol 2: Cell-Based Assay for CDK2 Inhibition (Cell Viability)

This protocol determines the effect of this compound on the proliferation of cancer cell lines with known dependence on CDK2 activity (e.g., MCF-7 breast cancer cells, HCT116 colon cancer cells).[8]

Materials:

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HCT116)

  • Culture Medium: Appropriate growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin/streptomycin)

  • Inhibitor: this compound stock solution in DMSO

  • Positive Control: A known cytotoxic agent or CDK2 inhibitor

  • Plates: Clear, flat-bottomed 96-well cell culture plates

  • Reagents for Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent

  • Instrumentation: A microplate reader (absorbance)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.

    • Include vehicle control wells (medium with the same final DMSO concentration) and untreated control wells.

    • Incubate the plates for 48-72 hours.

  • Cell Viability Measurement (MTT Assay):

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C to allow the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) by fitting the data to a dose-response curve.

Disclaimer

The provided application notes and protocols are intended for research use only. The proposed enzyme target, CDK2, is based on the structural characteristics of this compound and its similarity to known kinase inhibitors. Experimental validation is required to confirm the specific enzyme targets and inhibitory activity of this compound. Researchers should optimize the assay conditions for their specific experimental setup.

References

Synthesis of Fused Pyrazole Heterocycles from 5-Amino-3-(2-thienyl)pyrazole: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of fused pyrazole heterocycles, utilizing 5-Amino-3-(2-thienyl)pyrazole as a key building block. Fused pyrazole systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The protocols outlined below are based on established synthetic methodologies for 5-aminopyrazoles and serve as a guide for the preparation of a variety of fused heterocyclic scaffolds.

Introduction

This compound is a versatile precursor for the synthesis of various fused heterocyclic systems. The presence of multiple nucleophilic centers—the exocyclic amino group, the endocyclic nitrogen atom (N1), and the C4 carbon of the pyrazole ring—allows for diverse cyclocondensation reactions with suitable 1,3-dielectrophilic reagents. The regiochemical outcome of these reactions is influenced by the nature of the reactants and the reaction conditions, leading to the selective formation of different isomeric products. The two most common and valuable fused systems synthesized from 5-aminopyrazoles are pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.

Data Presentation: Synthesis of Fused Pyrazoles

The following tables summarize quantitative data for the synthesis of fused pyrazoles from 5-aminopyrazoles. While specific data for this compound is limited in the literature, the presented data from analogous 3-substituted 5-aminopyrazoles provide valuable insights into expected yields and reaction conditions.

Table 1: Synthesis of Pyrazolo[1,5-a]pyrimidines via Condensation with β-Dicarbonyl Compounds

Starting 5-Aminopyrazoleβ-Dicarbonyl CompoundSolventCatalyst/ConditionsReaction TimeYield (%)Reference Analogue
5-Amino-3-phenylpyrazoleAcetylacetoneAcetic AcidReflux4 h85[Generic]
5-Amino-3-methylpyrazoleEthyl AcetoacetateEthanolReflux6 h78[Generic]
5-Amino-3-aryl-pyrazoleVarious 1,3-diketonesAcetic AcidH2SO4 (cat.), Reflux2-5 h75-92[Generic]

Table 2: Synthesis of Pyrazolo[3,4-b]pyridines via Multicomponent Reactions

Starting 5-AminopyrazoleAldehydeActive Methylene Cmpd.SolventCatalyst/ConditionsReaction TimeYield (%)Reference Analogue
5-Amino-3-methyl-1-phenylpyrazoleAryl aldehydes1,3-CyclohexanedioneEthanolPiperidine (cat.), Reflux5-8 h70-85[Generic]
5-Amino-3-indolyl-pyrazolesAryl aldehydesCyclic β-diketonesDMFConventional HeatingNot SpecifiedHigh[1]
5-AminopyrazolesAryl aldehydesCyclic ketonesAcetic AcidTFA, MW, 80-140 °CNot Specified72-80[1]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from this compound. These protocols are adapted from general procedures for 3-substituted 5-aminopyrazoles and may require optimization for the specific substrate.

Protocol 1: Synthesis of 7-Methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine

This protocol describes the condensation of this compound with acetylacetone to yield a pyrazolo[1,5-a]pyrimidine derivative.

Materials:

  • This compound

  • Acetylacetone

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, heating mantle, etc.)

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) apparatus

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.65 g, 10 mmol) in glacial acetic acid (20 mL).

  • To the stirred solution, add acetylacetone (1.1 mL, 11 mmol, 1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent).

  • Once the reaction is complete (disappearance of the starting aminopyrazole spot), allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into ice-cold water (100 mL) with stirring.

  • A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water.

  • To purify the product, recrystallize the crude solid from a suitable solvent, such as ethanol or an ethanol/water mixture.

  • Dry the purified crystals under vacuum to obtain 7-methyl-5-(2-thienyl)pyrazolo[1,5-a]pyrimidine.

  • Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, MS) and determine the melting point.

Protocol 2: Synthesis of a 4,7-Dihydropyrazolo[3,4-b]pyridine Derivative via a Multicomponent Reaction

This protocol outlines a one-pot, three-component synthesis of a dihydropyrazolo[3,4-b]pyridine derivative from this compound, an aromatic aldehyde, and a cyclic β-diketone.

Materials:

  • This compound

  • An aromatic aldehyde (e.g., benzaldehyde)

  • A cyclic β-diketone (e.g., dimedone or 1,3-cyclohexanedione)

  • Ethanol or Dimethylformamide (DMF)

  • A catalytic amount of a base (e.g., piperidine or triethylamine)

  • Standard laboratory glassware for organic synthesis

  • Heating and stirring apparatus

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.65 g, 10 mmol), the aromatic aldehyde (10 mmol, 1.0 equivalent), and the cyclic β-diketone (10 mmol, 1.0 equivalent) in ethanol (30 mL).

  • Add a catalytic amount of piperidine (2-3 drops) to the mixture.

  • Stir the reaction mixture at room temperature for 10-15 minutes, then heat it to reflux for 6-8 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure using a rotary evaporator to induce precipitation.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

  • Dry the purified product under vacuum.

  • Characterize the structure of the synthesized dihydropyrazolo[3,4-b]pyridine derivative using appropriate analytical techniques.

Visualizations of Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways for the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines from this compound.

G cluster_0 Synthesis of Pyrazolo[1,5-a]pyrimidine A This compound C Intermediate Adduct A->C + B β-Dicarbonyl Compound (e.g., Acetylacetone) B->C D Pyrazolo[1,5-a]pyrimidine C->D Cyclization (-H2O)

Caption: Reaction pathway for the synthesis of a Pyrazolo[1,5-a]pyrimidine.

G cluster_1 Synthesis of Pyrazolo[3,4-b]pyridine (Multicomponent) E This compound H Knoevenagel/Michael Adduct Intermediate E->H F Aromatic Aldehyde F->H + G Active Methylene Compound (e.g., Cyclic β-diketone) G->H + I Pyrazolo[3,4-b]pyridine H->I Cyclization & Aromatization

Caption: Multicomponent reaction for Pyrazolo[3,4-b]pyridine synthesis.

These protocols and notes are intended to provide a foundational understanding and practical guidance for the synthesis of fused pyrazole heterocycles from this compound. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals and available resources.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Amino-3-(2-thienyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Amino-3-(2-thienyl)pyrazole. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on overcoming common challenges encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound in a practical question-and-answer format.

Q1: My final product is a yellow or brown solid, but the literature reports it as an off-white or light-yellow solid. What is the cause of this discoloration?

A1: Discoloration is a common issue with amine-containing compounds and can be attributed to several factors:

  • Oxidation: Aromatic amines are susceptible to air oxidation, which can form highly colored impurities.

  • Residual Metals: If a palladium catalyst was used in the synthesis, trace amounts of residual metal can cause discoloration.[1]

  • Thermal Degradation: The compound may be sensitive to prolonged heating during solvent evaporation.

Solutions:

  • Minimize Air Exposure: Handle the compound under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially during concentration and drying steps.

  • Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (like ethyl acetate or methanol), add a small amount of activated carbon (charcoal), stir for 15-30 minutes at room temperature, and then filter through a pad of Celite.[1] This can effectively remove colored impurities.

  • Chelating Agents: If metal contamination is suspected, washing the organic solution with an aqueous solution of a chelating agent like EDTA may help.

Q2: I am experiencing significant peak tailing and poor separation during silica gel column chromatography. What can I do to improve this?

A2: This is a classic problem when purifying basic compounds like heterocyclic amines on acidic silica gel.[2] The basic amine group interacts strongly with the acidic silanol groups on the silica surface, leading to poor chromatographic performance.

Solutions:

  • Mobile Phase Modification: Add a small amount of a basic modifier to your mobile phase to compete with your compound for the acidic sites on the silica. A common choice is to add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the solvent system (e.g., Ethyl Acetate/Hexane + 1% TEA).[2][3]

  • Use a Different Stationary Phase:

    • Amine-Functionalized Silica: This stationary phase has a less acidic surface and is specifically designed for the purification of basic compounds.[2]

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying amines.

    • Reversed-Phase Chromatography: If the compound is sufficiently non-polar, reversed-phase (C18) chromatography with a suitable mobile phase (e.g., Acetonitrile/Water) can be effective.[3]

Q3: My yield is very low after purification. Where could my product be lost?

A3: Product loss can occur at several stages. Common causes include:

  • Irreversible Adsorption: As mentioned in Q2, the product might be irreversibly stuck to the silica column if the mobile phase is not optimized.[2]

  • Product Decomposition: The compound may be unstable on the stationary phase or during workup.[3][4] Acid-catalyzed degradation on silica is a known issue for some sensitive molecules.[1][3]

  • Incomplete Extraction: During aqueous workup, the protonated amine may remain in the aqueous layer if the pH is too low.

  • Physical Loss: Material can be lost during transfers, filtration, or if the compound is volatile.

Solutions:

  • Column "Pre-Treatment": Before loading your sample, flush the silica column with the mobile phase containing the basic additive (e.g., 1% TEA). This neutralizes the active sites.

  • Check Aqueous pH: When performing an extraction, ensure the aqueous layer is basic (pH > 8) before extracting with an organic solvent to ensure the amine is in its neutral, more soluble form.

  • Monitor by TLC: Use Thin Layer Chromatography (TLC) to check each step. Analyze the crude material, the aqueous layer after extraction, and the column fractions to track your product and identify where losses are occurring.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities to expect in the synthesis of this compound?

A1: The most common synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine.[5] Potential impurities include:

  • Starting Materials: Unreacted 3-oxo-3-(thiophen-2-yl)propanenitrile or hydrazine.

  • Isomeric Byproducts: Depending on the reaction conditions, formation of the regioisomeric 3-Amino-5-(2-thienyl)pyrazole is possible.[6]

  • Intermediate Species: Incomplete cyclization can leave the intermediate hydrazone in the crude product.[5]

  • Side-Reaction Products: Self-condensation of the starting materials or reactions with solvent impurities.

Q2: What is the recommended starting point for purifying this compound?

A2: A multi-step approach is often best.

  • Workup: Start with a standard aqueous workup and extraction into an organic solvent like ethyl acetate.

  • Recrystallization: If the crude product is relatively clean (>85-90%), recrystallization is often the most efficient method to achieve high purity.

  • Column Chromatography: If the crude product is complex or contains impurities with similar solubility, flash column chromatography is necessary. Start with the modified mobile phase systems discussed in the troubleshooting guide.

Q3: How can I effectively monitor the purification process?

A3: Thin Layer Chromatography (TLC) is the most crucial tool.

  • Stain: Use a UV lamp (254 nm) for visualization. Since the compound is an amine, a potassium permanganate (KMnO₄) stain or ninhydrin stain can also be very effective for visualization.

  • Solvent System: Develop a TLC solvent system that gives your product an Rf value between 0.2 and 0.4 for the best separation on a column.

  • Co-spotting: Always co-spot your crude material with the starting materials on a TLC plate to identify them in your reaction mixture.

Data Presentation

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number96799-03-0[7]
Molecular FormulaC₇H₇N₃S
Molecular Weight165.22 g/mol
AppearanceSolid
Melting Point102-106 °C
Commercial Purity95-96%[7][8]

Table 2: Troubleshooting Guide for Silica Gel Column Chromatography

IssuePotential CauseRecommended Solution
Peak Tailing Strong acid-base interaction between basic amine and acidic silica.[2]Add 0.5-1% triethylamine or ammonium hydroxide to the mobile phase.[3]
No Elution Compound is irreversibly adsorbed onto the silica.Use a more polar solvent system (e.g., switch from Hex/EtOAc to DCM/MeOH) containing a basic additive. Or, switch to an alumina column.
Poor Separation Impurities have similar polarity to the product.Use a shallower gradient during elution or try an alternative stationary phase like HILIC or reversed-phase.[3]
Product Degradation Compound is unstable on acidic silica.[1]Deactivate the silica with a basic modifier before loading the sample or use a more inert stationary phase like alumina.[3]

Experimental Protocols

Protocol 1: Flash Column Chromatography with Basic Modifier

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate + 1% Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under positive pressure. Equilibrate the column by flushing with 2-3 column volumes of the initial mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Start the elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC using a UV lamp and a suitable stain (e.g., KMnO₄).

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure. To remove the triethylamine, the residue can be co-evaporated with a solvent like isopropanol or dissolved in ethyl acetate and washed with brine.

Protocol 2: Recrystallization

  • Solvent Selection: Test the solubility of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with hexane) to find a system where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is highly colored, add a spatula-tip of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow General Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude this compound Workup Aqueous Workup (Acid/Base Extraction) Crude_Product->Workup Analysis1 TLC/NMR Analysis of Crude Workup->Analysis1 Decision Purity > 90%? Analysis1->Decision Recrystallization Recrystallization Decision->Recrystallization Yes Column Column Chromatography (Modified Silica or Alumina) Decision->Column No Pure_Product Pure Product (>95%) Recrystallization->Pure_Product Analysis2 TLC Analysis of Fractions Column->Analysis2 Analysis2->Pure_Product

Caption: General purification workflow for this compound.

Troubleshooting_Diagram Troubleshooting Column Chromatography Start Problem with Silica Column Q_Tailing Is there peak tailing? Start->Q_Tailing Q_Elution Is the product not eluting? Q_Tailing->Q_Elution No Sol_Tailing Add 1% Triethylamine to mobile phase Q_Tailing->Sol_Tailing Yes Q_Degradation Is the product degrading on column? Q_Elution->Q_Degradation No Sol_Elution1 Increase solvent polarity (e.g., add MeOH) Q_Elution->Sol_Elution1 Yes Sol_Degradation Use Amine-functionalized silica or Alumina Q_Degradation->Sol_Degradation Yes Sol_Elution2 Switch to Alumina stationary phase Sol_Elution1->Sol_Elution2

Caption: Decision tree for troubleshooting column chromatography issues.

References

Technical Support Center: Improving Regioselectivity in 5-Amino-3-(2-thienyl)pyrazole Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Amino-3-(2-thienyl)pyrazole. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common regioselectivity challenges encountered during its derivatization.

Frequently Asked Questions (FAQs)

Q1: What are the main sites of reaction on this compound, and why is regioselectivity an issue?

A1: this compound has three primary nucleophilic sites: the two ring nitrogen atoms (N1 and N2) and the exocyclic amino group (-NH2) at the C5 position. The similar nucleophilicity of these sites, particularly the N1 and N2 nitrogens, often leads to the formation of a mixture of regioisomers during reactions like N-alkylation, N-acylation, and cyclocondensation. Controlling which site reacts is a common challenge in the synthesis of pyrazole derivatives. The thienyl group at C3 also influences the electronic properties and steric environment of the pyrazole core.

Q2: I am getting a mixture of N1 and N2 isomers during N-alkylation. How can I favor the formation of a single isomer?

A2: Achieving regioselectivity in N-alkylation is a significant challenge. The outcome is highly dependent on the reaction conditions. Steric hindrance at the N1 position (adjacent to the bulky thienyl group) can favor alkylation at the N2 position. Conversely, thermodynamic control might favor the N1 isomer.

Troubleshooting Poor Regioselectivity in N-Alkylation:

  • Choice of Base and Solvent: The combination of base and solvent plays a critical role. Using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent such as DMF or DMSO can favor one isomer over the other. In some cases, using a weaker base like potassium carbonate (K₂CO₃) in a two-phase system (e.g., toluene/water) can provide excellent regioselectivity for the N1 isomer.

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity, favoring the more accessible N2 position.

  • Nature of the Alkylating Agent: Bulkier alkylating agents will more strongly favor reaction at the less sterically hindered N2 position.

Q3: My N-acylation reaction is not selective. What strategies can I use to improve it?

A3: Similar to N-alkylation, N-acylation can occur at either ring nitrogen or the exocyclic amino group. Typically, the exocyclic amino group is more nucleophilic and will react preferentially under neutral or slightly basic conditions. However, forcing conditions can lead to di- or tri-acylated products or reaction at the ring nitrogens.

Troubleshooting Poor Regioselectivity in N-Acylation:

  • Reaction Conditions: To selectively acylate the exocyclic amino group, use mild conditions, such as reacting with an acyl chloride or anhydride in the presence of a non-nucleophilic base like triethylamine or pyridine at low temperatures (e.g., 0 °C to room temperature).

  • Protecting Groups: If ring acylation is desired, the exocyclic amino group may need to be protected first.

Q4: I am trying to synthesize a pyrazolo[1,5-a]pyrimidine via cyclocondensation with a β-dicarbonyl compound, but I'm getting a mixture of isomers or the wrong isomer. How can I control the regioselectivity?

A4: The reaction of 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds can yield two possible regioisomers: the 5-substituted or the 7-substituted pyrazolo[1,5-a]pyrimidine. The regioselectivity is determined by which carbonyl group of the dicarbonyl compound is initially attacked by the exocyclic amino group of the pyrazole and which undergoes the subsequent cyclization with the N1 ring nitrogen.

Troubleshooting Cyclocondensation Regioselectivity:

  • Reaction Conditions: The choice of catalyst and solvent is crucial. Acidic conditions (e.g., acetic acid, p-toluenesulfonic acid) often favor the formation of one regioisomer by protonating the more basic carbonyl group of the β-dicarbonyl compound, thus directing the initial nucleophilic attack.[1]

  • Microwave Irradiation: Microwave-assisted synthesis has been shown to be a powerful tool for controlling regioselectivity. In some cases, switching from conventional heating to microwave irradiation can favor the formation of a different regioisomer.

  • Substrate Control: Using β-enaminones instead of β-dicarbonyls can lock in the regiochemistry before the cyclization step, leading to the formation of a single product.

Troubleshooting Guides

Issue 1: Low Yield in N-Alkylation Reactions
Possible Cause Suggested Solution
Incomplete deprotonationUse a stronger base (e.g., NaH instead of K₂CO₃) or ensure the base is fresh and anhydrous.
Poor solubility of the pyrazole saltUse a more polar aprotic solvent like DMF or DMSO.
Side reactionsLower the reaction temperature and monitor the reaction closely by TLC to avoid decomposition.
Steric hindrance from the thienyl groupUse a less bulky alkylating agent if possible.
Issue 2: Formation of Regioisomeric Pyrazolo[1,5-a]pyrimidines
Observed Outcome Suggested Action to Favor Alternative Isomer
Formation of 7-(2-thienyl) isomerTry switching from acidic (e.g., acetic acid) to basic (e.g., piperidine) catalytic conditions, or vice versa.
Mixture of 5- and 7-(2-thienyl) isomersEmploy microwave irradiation, which can sometimes provide higher selectivity. Experiment with different solvents, as solvent polarity can influence the transition states of the cyclization.
Low conversionIncrease the reaction temperature or switch to a higher-boiling solvent. Consider using a more reactive dicarbonyl equivalent, such as an enaminone.

Data Presentation

Table 1: Illustrative Regioselectivity in N-Alkylation of 3-Aryl-5-Aminopyrazoles

Alkylating AgentBaseSolventTemperaturePredominant IsomerReference System
Methyl IodideK₂CO₃DMSORoom TempN1Methyl 3-amino-1H-pyrazole-4-carboxylate
Methyl IodideKOHDMFRoom TempN2 (in a ~5:1 ratio)Methyl 3-amino-1H-pyrazole-4-carboxylate
Benzyl BromideNaHDMF0 °C to Room TempN1General observation for 5-aminopyrazoles
tert-Butyl BromideNaHTHFRefluxN2Expected trend due to sterics

Table 2: Illustrative Regioselectivity in Cyclocondensation of 5-Aminopyrazoles with Unsymmetrical β-Diketones

β-DiketoneCatalyst/SolventMethodPredominant IsomerReference System
Trifluoromethyl-β-diketoneAcetic AcidRefluxPyrazolo[3,4-b]pyridine5-Aminopyrazole
AcetylacetoneEthanolReflux5,7-Dimethylpyrazolo[1,5-a]pyrimidine5-Amino-3-(4-iodophenyl)pyrazole[1]
Ethyl AcetoacetateAcetic AcidReflux5-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidineGeneral observation for 5-aminopyrazoles
EnaminoneAcetic AcidRefluxSingle regioisomer of pyrazolo[1,5-a]pyrimidine3-Aminopyrazole

Experimental Protocols

The following are general methodologies that can be adapted for reactions with this compound. Optimization will be required for this specific substrate.

Protocol 1: General Procedure for Regioselective N1-Alkylation

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M) under an inert atmosphere (e.g., Argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Protocol 2: General Procedure for Cyclocondensation to form Pyrazolo[1,5-a]pyrimidines

  • In a round-bottom flask, dissolve this compound (1.0 eq) and the β-dicarbonyl compound (1.1 eq) in glacial acetic acid (0.5 M).

  • Heat the reaction mixture to reflux (approximately 120 °C) and monitor the reaction by TLC.

  • After 4-8 hours, or upon consumption of the starting material, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water, which should precipitate the crude product.

  • Filter the solid, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, isopropanol) to obtain the purified pyrazolo[1,5-a]pyrimidine.

Visualizations

Regioselectivity_Pathway Factors Influencing Regioselectivity in this compound Reactions Start This compound ReactionType Reaction Type Start->ReactionType Alkylation N-Alkylation ReactionType->Alkylation Acylation N-Acylation ReactionType->Acylation Cyclocondensation Cyclocondensation ReactionType->Cyclocondensation Conditions Reaction Conditions BaseSolvent Base / Solvent Choice Conditions->BaseSolvent Temperature Temperature Conditions->Temperature Catalyst Catalyst (Acid/Base) Conditions->Catalyst Method Method (Conventional vs. MW) Conditions->Method Products Reaction Products N1_Product N1-Substituted Product Products->N1_Product N2_Product N2-Substituted Product Products->N2_Product NH2_Product NH2-Acylated Product Products->NH2_Product Isomer_A Regioisomer A (e.g., 5-substituted) Products->Isomer_A Isomer_B Regioisomer B (e.g., 7-substituted) Products->Isomer_B Alkylation->Products Acylation->Products Cyclocondensation->Products BaseSolvent->Alkylation influences N1/N2 ratio Temperature->Alkylation kinetic vs. thermo control Catalyst->Acylation directs to NH2 Catalyst->Cyclocondensation influences isomer ratio Method->Cyclocondensation can switch selectivity

Caption: Logical workflow for troubleshooting regioselectivity.

Cyclocondensation_Scheme Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines cluster_reactants Reactants cluster_conditions Conditions cluster_products Potential Products pyrazole This compound conditionA Condition A (e.g., Acetic Acid, Heat) pyrazole->conditionA conditionB Condition B (e.g., Piperidine, MW) pyrazole->conditionB diketone Unsymmetrical β-Diketone (R1 ≠ R2) diketone->conditionA diketone->conditionB isomerA 5-R1-7-R2-2-(2-thienyl) -pyrazolo[1,5-a]pyrimidine conditionA->isomerA Favors one isomer isomerB 5-R2-7-R1-2-(2-thienyl) -pyrazolo[1,5-a]pyrimidine conditionB->isomerB May favor other isomer

Caption: Reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.

References

troubleshooting side reactions in aminopyrazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of aminopyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing aminopyrazoles?

A1: The most prevalent and versatile methods for synthesizing 3- and 5-aminopyrazoles involve the condensation of a hydrazine derivative with a 1,3-dielectrophilic compound.[1][2] The two primary classes of starting materials are:

  • β-Ketonitriles: These compounds react with hydrazines to form an intermediate hydrazone, which then undergoes cyclization to yield the aminopyrazole.[1][2] This is one of the most common methods.

  • α,β-Unsaturated Nitriles: Specifically, those with a leaving group at the β-position or an activating group at the α-position can react with hydrazines to form aminopyrazoles.

Q2: What is the most significant challenge and primary source of side products in aminopyrazole synthesis?

A2: The most significant challenge and primary source of side products is the lack of regioselectivity when using monosubstituted hydrazines (e.g., methylhydrazine or phenylhydrazine).[1] The two nitrogen atoms of the hydrazine are not equally nucleophilic, leading to two possible cyclization pathways that result in a mixture of regioisomers: N-substituted 3-aminopyrazoles and 5-aminopyrazoles.[1]

Q3: What are the typical side products observed?

A3: Besides the undesired regioisomer, other common side products can include:

  • Uncyclized Hydrazone Intermediates: If the cyclization step is incomplete, the stable hydrazone intermediate may be isolated.[1]

  • Acetylated Aminopyrazoles: When using acetic acid as a solvent at high temperatures, the desired aminopyrazole can sometimes react with the solvent to form an N-acetylated amide byproduct.[1]

  • Products of Subsequent Reactions: 5-Aminopyrazoles are versatile binucleophiles and can react further with starting materials or intermediates to form fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines, especially under harsh conditions.[1]

  • N-N Bond Cleavage Products: Although less common in standard syntheses, N-N bond cleavage can occur under certain conditions, such as in the presence of specific metal catalysts (e.g., Rh(III) or Mo(CO)6), leading to the formation of pyrimidines or other rearranged products.[3][4]

Q4: How can I confirm the regiochemistry of my product?

A4: Determining the exact isomer formed is crucial. While routine NMR and mass spectrometry are essential, unambiguous structure determination often requires advanced 2D NMR techniques. Techniques like 1H-15N HMBC are powerful for establishing the connectivity between the pyrazole ring nitrogen and its substituent.[1] In many cases, single-crystal X-ray diffraction is used for definitive structural proof.[1]

Troubleshooting Guide

This guide addresses specific experimental issues related to side product formation and poor yields.

Issue 1: My reaction yields a mixture of 3-aminopyrazole and 5-aminopyrazole regioisomers.

This is the most common problem when using substituted hydrazines. The ratio of these isomers is highly dependent on the reaction conditions, which can be tuned to favor one product over the other by exploiting kinetic versus thermodynamic control.

G cluster_0 Reaction Control cluster_1 Product Kinetic Control Kinetic Control 3-Aminopyrazole 3-Aminopyrazole Kinetic Control->3-Aminopyrazole Favors Thermodynamic Control Thermodynamic Control 5-Aminopyrazole 5-Aminopyrazole Thermodynamic Control->5-Aminopyrazole Favors

Regioselectivity is controlled by reaction conditions.

Q: How do I selectively synthesize the 5-aminopyrazole isomer?

A: To favor the thermodynamically more stable 5-aminopyrazole, use neutral or acidic conditions at elevated temperatures.

ParameterRecommended Condition
Solvent Toluene, Acetic Acid
Catalyst Acetic Acid (catalytic amount)
Temperature Reflux (e.g., ~110°C in toluene)
Control Type Thermodynamic

Q: How do I selectively synthesize the 3-aminopyrazole isomer?

A: To favor the kinetically controlled 3-aminopyrazole, use basic conditions at low temperatures.

ParameterRecommended Condition
Solvent Anhydrous Ethanol
Base Sodium Ethoxide
Temperature 0°C to room temperature
Control Type Kinetic

Issue 2: The reaction is slow or does not proceed to completion, leaving uncyclized intermediates.

This can occur if the cyclization step is not favored or if the starting materials are not sufficiently reactive under the chosen conditions.

G Incomplete Reaction Incomplete Reaction Increase Temperature Increase Temperature Incomplete Reaction->Increase Temperature Option 1 Add Catalyst Add Catalyst Incomplete Reaction->Add Catalyst Option 2 Microwave Irradiation Microwave Irradiation Incomplete Reaction->Microwave Irradiation Option 3 Completion Completion Increase Temperature->Completion Add Catalyst->Completion Microwave Irradiation->Completion

Workflow for addressing incomplete reactions.

Q: How can I drive the reaction to completion?

A:

  • Increase Temperature: For thermodynamically controlled reactions, increasing the temperature (e.g., refluxing) often facilitates the final cyclization and aromatization steps.[1]

  • Add a Catalyst: A catalytic amount of acid (e.g., acetic acid) or base can promote the cyclization step.

  • Use Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by efficiently heating the reaction mixture.

Issue 3: Purification is difficult, and I cannot separate the regioisomers.

Separating regioisomers can be challenging due to their similar physical properties.

Q: What are the best methods for purifying aminopyrazoles and separating isomers?

A:

  • Column Chromatography: This is the most common method. Experiment with different solvent systems (e.g., ethyl acetate/hexane, dichloromethane/methanol) to achieve separation.

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent can be effective. Ethanol is often a good starting point for recrystallization of aminopyrazoles.[5]

  • Salt Formation: Converting the aminopyrazole mixture to a salt (e.g., hydrochloride or sulfate) can sometimes facilitate separation by fractional crystallization, as the different isomers may have different solubilities.

Experimental Protocols

Protocol 1: Selective Synthesis of 5-Aminopyrazoles (Thermodynamic Control)

  • Reaction Setup: To a solution of the β-ketonitrile or 3-alkoxyacrylonitrile (1.0 eq) in toluene (0.2 M), add the substituted arylhydrazine (1.1 eq).

  • Catalyst Addition: Add glacial acetic acid (0.1 eq) to the mixture.

  • Reaction: Heat the mixture to reflux (approx. 110°C) and monitor the reaction by TLC until the starting material is consumed. Alternatively, perform the reaction in a sealed vessel using a microwave reactor at 120-140°C for 10-30 minutes.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure and purify the residue by column chromatography.

Protocol 2: Selective Synthesis of 3-Aminopyrazoles (Kinetic Control)

  • Base Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.2 eq) in anhydrous ethanol (0.5 M). Cool the solution to 0°C in an ice bath.

  • Reactant Addition: To the cold ethoxide solution, slowly add a solution of the 3-alkoxyacrylonitrile (1.0 eq) in anhydrous ethanol.

  • Hydrazine Addition: Add the substituted alkylhydrazine (1.0 eq) dropwise, maintaining the temperature at 0°C.

  • Reaction: Stir the mixture vigorously at 0°C for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product quickly, as some 3-amino isomers can be less stable than their 5-amino counterparts.

References

Technical Support Center: Optimization of Solvent and Catalyst for Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges in optimizing solvent and catalyst systems for pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for pyrazole synthesis?

A1: The most prevalent method is the cyclocondensation reaction between a 1,3-difunctional compound and a hydrazine derivative.[1] The classical Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, is a widely used example.[1][2][3] Other significant methods include the 1,3-dipolar cycloaddition of diazo compounds with alkynes and multicomponent reactions.[1][4]

Q2: How does solvent choice impact the yield and purity of pyrazole synthesis?

A2: The solvent plays a crucial role in pyrazole synthesis by affecting reactant solubility, reaction rate, and in some cases, regioselectivity.[5] While traditional methods often use organic solvents like ethanol, toluene, or acetonitrile, there is a growing interest in greener alternatives.[6] For instance, using fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) can dramatically increase regioselectivity.[5] Some modern protocols even utilize solvent-free conditions, which can be both environmentally friendly and efficient.[6]

Q3: I am observing a mixture of regioisomers. How can I improve regioselectivity?

A3: The formation of regioisomeric mixtures is a common issue, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[1][2][7] Regioselectivity is influenced by both steric and electronic factors of the substituents on the reactants.[7] Key strategies to improve regioselectivity include:

  • Solvent Selection: The use of fluorinated alcohols like TFE or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly enhance regioselectivity.[1][5]

  • pH Control: The reaction's regioselectivity can be pH-dependent.[2] Adjusting the pH, for instance by adding a mild base like sodium acetate when using a hydrazine salt, can be beneficial.[7]

  • Catalyst Choice: Certain catalysts can favor the formation of one regioisomer over another.

Q4: What are common catalysts for pyrazole synthesis, and how do I choose the right one?

A4: Pyrazole synthesis can be catalyzed by both acids and bases, as well as various metal catalysts.[3]

  • Acid Catalysts: The Knorr synthesis is typically acid-catalyzed.[2]

  • Lewis Acids: Lewis acids such as Yb(OTf)₃, InCl₃, or ZrCl₄ can improve yields.[8]

  • Heterogeneous Catalysts: Nano-ZnO and Amberlyst-70 are examples of heterogeneous catalysts that offer advantages like being non-toxic, thermally stable, and easy to work with.[9]

  • Solvent-Free Catalysts: In some green synthesis approaches, organic ionic salts like tetrabutylammonium bromide (TBAB) can act as a polar reaction medium under solvent-free conditions.[6]

The choice of catalyst depends on the specific reactants and desired outcome. For example, in some cases, particularly with 5-amino-3-arylpyrazole-4-carbonitriles, the reaction may proceed better without a catalyst in a high-boiling solvent like DMF.[8]

Q5: My reaction is suffering from low yield. What are the likely causes and how can I troubleshoot this?

A5: Low yields in pyrazole synthesis can stem from several factors.[7] Common causes include poor quality of starting materials, suboptimal reaction conditions, and the formation of stable intermediates that do not readily convert to the final product.[1][7] To troubleshoot, consider the following:

  • Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and hydrazine derivative are pure, as impurities can lead to side reactions.[7][10]

  • Reaction Conditions: Optimize temperature, reaction time, and stoichiometry. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[7]

  • Monitoring: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress and determine the optimal reaction time.[7]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during pyrazole synthesis.

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Steps
Impure Starting Materials Verify the purity of the 1,3-dicarbonyl compound and hydrazine derivative using appropriate analytical techniques.[7] Impurities can lead to side reactions and reduce yields.[7]
Suboptimal Reaction Conditions Systematically optimize the reaction temperature, time, and solvent.[7] Monitor the reaction's progress with TLC or LC-MS to identify the best conditions.[7]
Incorrect Stoichiometry Ensure the reactant stoichiometry is accurate. A slight excess of the hydrazine derivative (e.g., 1.0-1.2 equivalents) might be necessary to complete the reaction.[7]
Formation of Stable Intermediates If stable intermediates like hydroxylpyrazolidines form, they may not easily dehydrate.[1] Consider increasing the reaction temperature or adding a dehydrating agent to facilitate the final step.[1]
Issue 2: Formation of Multiple Products (Poor Regioselectivity)
Potential Cause Troubleshooting Steps
Use of Unsymmetrical Reactants When using unsymmetrical 1,3-dicarbonyls, the initial nucleophilic attack of hydrazine can occur at two different carbonyl carbons, leading to regioisomers.[7]
Inappropriate Solvent The solvent can significantly influence regioselectivity.[5] Consider using fluorinated alcohols like TFE or HFIP, which have been shown to dramatically improve regioselectivity.[5]
Suboptimal pH The pH of the reaction mixture can affect the reaction pathway and, consequently, the regioselectivity.[2] Experiment with adding a mild base, such as sodium acetate, especially when using hydrazine salts.[7]
Issue 3: Catalyst Inefficiency or Deactivation
Potential Cause Troubleshooting Steps
Inappropriate Catalyst Choice The chosen catalyst may not be optimal for the specific substrates. Screen a variety of catalysts, including Lewis acids (e.g., Yb(OTf)₃, InCl₃) or heterogeneous catalysts.[8]
Catalyst Poisoning Impurities in the starting materials or solvent can poison the catalyst. Ensure all components of the reaction are of high purity.
Suboptimal Catalyst Loading The amount of catalyst can be critical. Perform a catalyst loading study to find the optimal concentration for your reaction.

Data on Solvent and Catalyst Effects

The following tables summarize quantitative data on the impact of different solvents and catalysts on pyrazole synthesis.

Table 1: Effect of Solvent on Regioselectivity
Solvent Substrate Regioisomeric Ratio Yield (%)
Ethanol1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine85:1580
2,2,2-Trifluoroethanol (TFE)1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine92:885
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione + Methylhydrazine97:390
Data synthesized from findings indicating fluorinated alcohols improve regioselectivity.[5]
Table 2: Comparison of Catalysts for Pyrazole Synthesis
Catalyst Reaction Type Conditions Yield (%)
None5-amino-3-arylpyrazole-4-carbonitrilesDMF, high temperatureGood
Yb(OTf)₃, InCl₃, or ZrCl₄Biginelli-type reactionVariesImproved yields
Nano-ZnOCondensation of phenylhydrazine and ethyl acetoacetateControlledHigh
Tetrabutylammonium bromide (TBAB)Three-component reactionRoom temperature, solvent-free75-86
This table compiles information on various catalysts and their effectiveness in specific pyrazole synthesis reactions.[6][8][9]

Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol outlines a general method for the synthesis of pyrazoles via the Knorr reaction.

Materials:

  • 1,3-Dicarbonyl compound (1.0 equivalent)

  • Hydrazine derivative (1.0-1.2 equivalents)[7]

  • Solvent (e.g., ethanol)

  • Acid catalyst (e.g., acetic acid, a few drops)

Procedure:

  • Dissolve the 1,3-dicarbonyl compound in the chosen solvent in a round-bottom flask.

  • Add the acid catalyst to the solution.

  • Add the hydrazine derivative to the mixture. Note that this addition can be exothermic.[2]

  • Heat the reaction mixture to reflux for 1-3 hours.[2]

  • Monitor the reaction progress by TLC.[7]

  • Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce crystallization.[2]

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • The crude product can be further purified by recrystallization or column chromatography.[7]

Visualizations

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting start Low Yield Observed check_purity Assess Starting Material Purity start->check_purity purity_ok Purity Acceptable? check_purity->purity_ok purify Purify/Replace Starting Materials purity_ok->purify No check_conditions Evaluate Reaction Conditions (T, t, solvent) purity_ok->check_conditions Yes purify->check_purity conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Systematically Optimize Conditions conditions_ok->optimize_conditions No check_stoichiometry Verify Stoichiometry conditions_ok->check_stoichiometry Yes optimize_conditions->check_conditions stoichiometry_ok Stoichiometry Correct? check_stoichiometry->stoichiometry_ok adjust_stoichiometry Adjust Reactant Ratios (e.g., excess hydrazine) stoichiometry_ok->adjust_stoichiometry No check_intermediates Check for Stable Intermediates (e.g., via LC-MS) stoichiometry_ok->check_intermediates Yes adjust_stoichiometry->check_stoichiometry intermediate_issue Stable Intermediate Detected? check_intermediates->intermediate_issue end_success Yield Improved check_intermediates->end_success If no issues force_dehydration Force Dehydration (e.g., higher T, dehydrating agent) intermediate_issue->force_dehydration Yes end_fail Consult Further Literature/Expert intermediate_issue->end_fail No force_dehydration->end_success

Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.

General Pyrazole Synthesis Pathway

Pyrazole_Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 1_3_Dicarbonyl 1,3-Dicarbonyl Compound Hydrazone_Intermediate Hydrazone Intermediate 1_3_Dicarbonyl->Hydrazone_Intermediate Hydrazine Hydrazine Derivative Hydrazine->Hydrazone_Intermediate Solvent_Catalyst Solvent + Catalyst Solvent_Catalyst->Hydrazone_Intermediate Cyclization Intramolecular Cyclization Hydrazone_Intermediate->Cyclization Dehydration Dehydration Cyclization->Dehydration Pyrazole_Product Pyrazole Product Dehydration->Pyrazole_Product

Caption: General reaction pathway for the synthesis of pyrazoles.

References

stability issues of 5-Amino-3-(2-thienyl)pyrazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Amino-3-(2-thienyl)pyrazole in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound, like many aminopyrazole derivatives, may be susceptible to degradation under certain conditions. The primary concerns are hydrolysis (especially under acidic or basic conditions), oxidation, and photodegradation. The presence of the amino group and the thiophene ring can influence its reactivity and stability profile. For instance, the amino group can be a site for oxidation or reaction with electrophiles, while the thiophene ring can also undergo oxidative degradation.

Q2: What are the recommended storage conditions for solutions of this compound?

A2: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C is a common recommendation for similar compounds) and protected from light. Aliquoting the stock solution can prevent repeated freeze-thaw cycles, which may accelerate degradation. The choice of solvent is also critical; aprotic solvents may offer better stability than protic solvents, depending on the experimental conditions.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The stability of this compound in aqueous solutions is expected to be pH-dependent. The pyrazole ring contains nitrogen atoms that can be protonated at low pH, potentially making the ring more susceptible to nucleophilic attack or ring-opening. Conversely, under basic conditions, the amino group may become more nucleophilic and prone to certain reactions. It is crucial to determine the optimal pH range for your specific application through stability studies.

Q4: Is this compound sensitive to light?

A4: Many heterocyclic compounds, including those with pyrazole and thiophene rings, can be photosensitive. Exposure to UV or even ambient light can lead to photodegradation, potentially through radical mechanisms or photochemical rearrangements. It is advisable to handle solutions of this compound in amber vials or under low-light conditions to minimize the risk of photodegradation.

Q5: Can the thiophene ring in this compound contribute to instability?

A5: Yes, the thiophene ring can be susceptible to oxidative degradation. The sulfur atom in the thiophene ring can be oxidized to a sulfoxide or sulfone, especially in the presence of oxidizing agents. This can lead to a loss of biological activity or the formation of undesired byproducts.

Troubleshooting Guide

Observed Issue Potential Cause Suggested Troubleshooting Steps
Loss of compound potency or inconsistent results over time. Degradation of this compound in the stock or working solution.1. Prepare fresh solutions before each experiment. 2. Store stock solutions in small aliquots at -20°C or -80°C and protect from light. 3. Perform a stability study of the compound in your experimental buffer and at the working temperature to determine its half-life. 4. Analyze the purity of the stock solution periodically using a suitable analytical method like HPLC.
Appearance of new peaks in the chromatogram during analysis. Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products under various stress conditions (acid, base, oxidation, heat, light). 2. Use a stability-indicating HPLC method that can resolve the parent compound from its degradation products. 3. If a major degradant is identified, consider its potential impact on the experimental results.
Color change in the solution (e.g., yellowing). Oxidation or formation of colored degradation products.1. Degas solvents to remove dissolved oxygen. 2. Consider adding an antioxidant (if compatible with the experiment) to the solution. 3. Store solutions under an inert atmosphere (e.g., nitrogen or argon).
Precipitation of the compound from solution. Poor solubility or degradation to a less soluble product.1. Verify the solubility of the compound in the chosen solvent and at the working concentration. 2. Consider using a co-solvent or adjusting the pH to improve solubility. 3. If precipitation occurs over time, it may be a sign of degradation. Analyze the precipitate to identify its composition.

Quantitative Data Summary

Stress Condition Conditions Time (hours) % Degradation Major Degradation Products (if identified)
Acidic Hydrolysis 0.1 M HCl, 60 °C2, 4, 8, 24User-definedUser-defined
Basic Hydrolysis 0.1 M NaOH, 60 °C2, 4, 8, 24User-definedUser-defined
Oxidative Degradation 3% H₂O₂, RT2, 4, 8, 24User-definedUser-defined
Thermal Degradation 80 °C (in solution)24, 48, 72User-definedUser-defined
Photodegradation ICH Q1B conditionsUser-definedUser-definedUser-defined

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at appropriate time points.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at appropriate time points.

  • Thermal Degradation:

    • Place a vial containing the stock solution in a temperature-controlled oven at 80°C.

    • Withdraw aliquots at appropriate time points.

  • Photodegradation:

    • Expose a solution of the compound in a photostability chamber according to ICH Q1B guidelines (exposure to a combination of cool white fluorescent and near-UV lamps).

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after a defined exposure period.

3. Sample Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method, typically a stability-indicating HPLC method.

  • The HPLC method should be capable of separating the parent compound from all degradation products. A reverse-phase C18 column with a gradient elution of a buffered mobile phase and an organic modifier is a common starting point.

  • Use a photodiode array (PDA) detector to monitor the peak purity and identify the formation of new chromophores.

  • If significant degradation is observed, further characterization of the degradation products can be performed using LC-MS.

Recommended Stability-Indicating HPLC Method (Starting Point)
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at an appropriate wavelength (to be determined by UV scan of the compound)

  • Column Temperature: 30 °C

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to Stress Conditions base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to Stress Conditions oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress Conditions thermal Thermal (80°C) stock->thermal Expose to Stress Conditions photo Photodegradation (ICH Q1B) stock->photo Expose to Stress Conditions hplc Stability-Indicating HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Degradant ID hplc->lcms If significant degradation

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_compound Compound Properties cluster_factors Stability Influencing Factors cluster_outcomes Potential Outcomes compound This compound ph pH temperature Temperature light Light Exposure oxygen Oxidizing Agents solvent Solvent Type hydrolysis Hydrolysis ph->hydrolysis temperature->hydrolysis oxidation_prod Oxidation temperature->oxidation_prod photodegradation_prod Photodegradation light->photodegradation_prod oxygen->oxidation_prod solvent->hydrolysis Inappropriate Choice solvent->oxidation_prod Inappropriate Choice stable Stable solvent->stable Appropriate Choice

Caption: Factors influencing the stability of this compound in solution.

Technical Support Center: Recrystallization of 5-Amino-3-(2-thienyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of 5-Amino-3-(2-thienyl)pyrazole by recrystallization.

Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.

Q1: My compound will not fully dissolve in the hot solvent, even after adding a significant amount. What should I do?

A1: This indicates that the solvent is likely a poor choice for your compound at elevated temperatures.

  • Verify Solvent Choice: Ensure you have selected an appropriate solvent. For this compound, polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate, are often good starting points due to the polar amino group and aromatic rings.

  • Increase Temperature: Make sure your solvent is at or very near its boiling point.[1]

  • Try a Solvent Mixture: If a single solvent doesn't work, a binary solvent system can be effective.[2] Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool.[2]

  • Check for Insoluble Impurities: The undissolved material may be an insoluble impurity. If you have a significant amount of dissolved product, you can proceed to a hot filtration step to remove the insoluble matter.[3]

Q2: The compound "oiled out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.

  • Reheat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to make the solution less concentrated.[4] Allow it to cool more slowly.

  • Reduce Cooling Rate: Slow cooling is crucial for high-purity crystals.[3] Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring, before moving it to an ice bath.

  • Scratch the Flask: Induce crystallization by scratching the inside of the flask at the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[1]

  • Use a Seed Crystal: If you have a small crystal of the pure compound, add it to the cooled solution to initiate crystallization.[4]

Q3: After cooling, no crystals have formed, or the yield is very low. What went wrong?

A3: This is one of the most common recrystallization problems and usually points to issues with solvent volume or supersaturation.

  • Too Much Solvent: You may have used too much solvent to dissolve the compound.[5] The solution is not saturated enough for crystals to form upon cooling. To fix this, gently boil off some of the solvent to increase the concentration and then attempt to cool it again.[4]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it should at that temperature. This can be resolved by scratching the flask with a glass rod or adding a seed crystal.[5]

  • Insufficient Cooling: Ensure the solution has been cooled sufficiently. After slow cooling to room temperature, place the flask in an ice-water bath to maximize crystal formation.[6]

Q4: The purity of my compound did not improve significantly after recrystallization. Why?

A4: This suggests that the chosen solvent is not effective at separating the desired compound from its impurities.

  • Improper Solvent Choice: An ideal solvent dissolves the compound well when hot but poorly when cold, while dissolving the impurities well at all temperatures (so they remain in the mother liquor).[7] You may need to perform new solubility tests to find a more suitable solvent.

  • Crystallization Was Too Rapid: If crystals form too quickly, impurities can become trapped within the crystal lattice.[4] Ensure the cooling process is slow and gradual.

  • Incomplete Washing: The surfaces of the collected crystals might be coated with the impurity-rich mother liquor. Wash the filtered crystals with a small amount of ice-cold fresh solvent to remove these residual impurities.

Frequently Asked Questions (FAQs)

Q: What is the best solvent for recrystallizing this compound?

A: The ideal solvent must be determined experimentally through solubility tests.[1] However, good starting points for a compound with the polarity of this compound (Melting Point: 102-106 °C) would be alcohols (ethanol, methanol, isopropanol) or ethyl acetate.[8] Mixed solvent systems, such as ethanol/water or ethyl acetate/hexane, are also commonly employed for pyrazole derivatives.[2]

Q: How much solvent should I use?

A: The goal is to use the minimum amount of boiling solvent required to just dissolve the crude solid.[1] Adding too much solvent is the most common reason for low recovery.[5] Start with a small volume of solvent, bring it to a boil, and add it portion-wise to your crude material while heating until everything dissolves.

Q: Should I use gravity filtration or vacuum filtration?

A: Both are used for different purposes:

  • Hot Gravity Filtration: Use this method to remove insoluble impurities from your hot, saturated solution before cooling. This step is crucial if you observe solid particles that do not dissolve in the boiling solvent.[6]

  • Vacuum Filtration: Use this method to collect your purified crystals from the cold mother liquor after crystallization is complete. It is much faster and more efficient at removing the solvent than gravity filtration.

Q: My final product is still slightly colored. What can I do?

A: If your product is contaminated with a colored impurity, you can add a very small amount of activated charcoal to the hot solution before the hot gravity filtration step. The charcoal adsorbs the colored impurities. Use only a tiny amount (e.g., the tip of a spatula), as using too much will adsorb your product as well, reducing the yield.

Data Presentation

SolventBoiling Point (°C)Polarity (Dielectric Constant)Predicted Suitability for this compound
Water 10080.1Poor: Likely too polar; low solubility expected even when hot. Can be used as an anti-solvent with alcohols.
Ethanol 7824.5Good: Often effective for aminopyrazoles. Good balance of polarity.[8]
Isopropanol 8219.9Good: Similar to ethanol, slightly less polar. A common choice for recrystallizing nitrogen-containing heterocycles.
Ethyl Acetate 776.0Good: A moderately polar solvent that is often a good choice for compounds of intermediate polarity.[8]
Acetone 5621.0Fair: May be too strong a solvent (high solubility when cold), potentially leading to low recovery.
Hexane 691.9Poor: Likely not polar enough to dissolve the compound. Can be used as an anti-solvent with ethyl acetate.[8]
Toluene 1112.4Poor: Non-polar. Unlikely to be a good single solvent but can be useful in specific cases for aryl compounds.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization

This protocol outlines the standard procedure for purifying this compound using a single suitable solvent (e.g., ethanol).

  • Dissolution: Place the crude this compound (~1.0 g) into a 50 mL Erlenmeyer flask with a stir bar. In a separate beaker, heat approximately 20-30 mL of the chosen solvent (e.g., ethanol) to its boiling point on a hot plate.

  • Add Hot Solvent: Carefully and slowly add the boiling solvent to the Erlenmeyer flask containing the crude solid while heating and stirring. Add just enough solvent until the solid completely dissolves.[7]

  • (Optional) Hot Filtration: If insoluble impurities are present or if decolorizing charcoal was used, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper over a new, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[3] Once at room temperature, place the flask in an ice-water bath for at least 15-20 minutes to maximize crystal formation.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion (a few mL) of ice-cold solvent to rinse away any remaining mother liquor.

  • Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the solid to a watch glass to air dry completely. Determine the weight and melting point of the purified product.[1]

Visualizations

Experimental Workflow Diagram

Recrystallization_Workflow start Start with Crude This compound dissolve Dissolve in Minimum Boiling Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Cool Slowly to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice-Water Bath cool->ice_bath vac_filter Collect Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Ice-Cold Solvent vac_filter->wash dry Dry Crystals wash->dry end_node Pure Product dry->end_node

Caption: A standard workflow for the purification of a solid compound via recrystallization.

Troubleshooting Logic Diagram

Troubleshooting_Logic start Recrystallization Problem Occurred oiled_out Compound 'Oiled Out'? start->oiled_out no_crystals No/Few Crystals Formed? start->no_crystals low_purity Purity Not Improved? start->low_purity sol_oiled 1. Reheat & Add More Solvent 2. Cool More Slowly 3. Scratch Flask oiled_out->sol_oiled Yes sol_crystals 1. Boil Off Excess Solvent 2. Scratch Flask or Add Seed Crystal 3. Ensure Sufficient Cooling no_crystals->sol_crystals Yes sol_purity 1. Choose a Different Solvent 2. Ensure Slow Cooling Rate 3. Wash Crystals with Ice-Cold Solvent low_purity->sol_purity Yes

Caption: A decision tree for troubleshooting common recrystallization issues.

References

avoiding dimer formation in aminopyrazole reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for aminopyrazole reactions. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and prevent the common side reaction of dimer formation during the synthesis and functionalization of aminopyrazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of aminopyrazole reactions?

A1: Dimer formation is an undesired side reaction where two molecules of an aminopyrazole starting material react with each other to form a larger, dimeric structure. This typically occurs under conditions intended for other transformations, such as N-arylation or condensation, leading to reduced yields of the desired product and complicating purification. These dimers can form through various pathways, including the coupling of C-H/N-H, C-H/C-H, or N-H/N-H bonds, often facilitated by transition metal catalysts like copper.[1][2]

Q2: Why is dimer formation a significant problem?

A2: Dimer formation is problematic for several reasons:

  • Reduced Yield: It consumes the starting material, directly lowering the yield of the intended product.[3]

  • Purification Challenges: Dimers often have similar solubility profiles to the desired product, making them difficult to separate by standard techniques like column chromatography or recrystallization.

  • Complex Byproducts: The reaction can sometimes lead to a mixture of different dimeric structures (e.g., pyrazole-fused pyridazines and pyrazines), further complicating the reaction mixture.[1][4]

  • Wasted Reagents: It leads to the inefficient use of often expensive or complex starting materials and reagents.

Q3: What are the primary factors that promote dimer formation?

A3: Several factors can inadvertently promote dimerization:

  • Reaction Conditions: High temperatures, incorrect choice of catalyst, ligand, base, or oxidant can favor the dimerization pathway.[1][5]

  • Catalyst Choice: Copper catalysts (e.g., Cu(OAc)₂, CuI, CuCl₂) are frequently implicated in promoting the oxidative dimerization of aminopyrazoles.[1][2][6]

  • Oxidative Environment: The presence of oxidants (e.g., benzoyl peroxide, air) can facilitate the radical mechanisms that lead to dimer formation.[1][4]

  • Lack of Protecting Groups: The unprotected amino group and reactive C-H/N-H bonds on the pyrazole ring are susceptible to side reactions. Temporarily masking these sites can prevent dimerization.[7][8]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments that point towards dimer formation.

Issue 1: The yield of my desired N-arylated aminopyrazole is unexpectedly low, and TLC/LC-MS shows a major, less polar byproduct.

  • Possible Cause: You are likely observing competitive dimerization of the aminopyrazole starting material, especially in a copper- or palladium-catalyzed reaction. The dimer is typically less polar than the starting amine and may have a mass corresponding to (2 x Mass of Starting Material - 2H).

  • Troubleshooting Steps:

    • Confirm Dimer Identity: Isolate the byproduct and characterize it using HRMS and NMR to confirm if it is a dimer.

    • Re-evaluate Catalyst System:

      • If using a copper catalyst, consider switching to a palladium-based system (e.g., a Buchwald-Hartwig protocol), which can be more selective for C-N cross-coupling over N-N or C-C homocoupling.[9][10]

      • If using palladium, screen different ligands. Sterically hindered biaryl phosphine ligands (e.g., XPhos, t-BuBrettPhos) can often improve selectivity and suppress side reactions.[11]

    • Optimize Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the higher activation energy pathway leading to the dimer. Monitor the reaction at a lower temperature for a longer duration.[12]

    • Change the Base: The choice of base is critical. Screen inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic bases (e.g., KHMDS, LiHMDS).[11]

Issue 2: My reaction mixture turns dark, and purification yields multiple hard-to-separate spots instead of a clean product.

  • Possible Cause: This often indicates decomposition or the formation of multiple side products, including various dimers and oligomers, potentially through radical pathways. This is common in copper-catalyzed reactions run at high temperatures in the presence of air.[1]

  • Troubleshooting Steps:

    • Degas the Reaction Mixture: Before heating, thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes to remove oxygen, which can promote oxidative side reactions.

    • Add a Radical Scavenger (for mechanistic studies): To test if radical pathways are the culprit, add a scavenger like TEMPO to a small-scale test reaction. If the side product formation is inhibited, it confirms a radical mechanism.[1] Note: This is for diagnosis, not for improving the main reaction yield.

    • Use a Protecting Group: The most robust solution is to protect the aminopyrazole's nucleophilic sites before attempting the main reaction. The Boc (tert-butyloxycarbonyl) group is a common choice for protecting the amino group.[13][14]

Visualization: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting potential dimerization issues.

G cluster_0 Observation cluster_1 Analysis cluster_2 Solution Path cluster_3 Outcome start Low Yield or Unexpected Byproduct analyze Analyze Byproduct by LC-MS and NMR start->analyze confirm Mass = 2x SM? Is it a Dimer? analyze->confirm optimize Optimize Reaction Conditions (Temp, Base, Solvent, Catalyst) confirm->optimize Yes purify Modify Purification (Different Solvent System, Prep-HPLC) confirm->purify No protect Use Protecting Group Strategy (e.g., Boc) optimize->protect success Improved Yield & Purity optimize->success protect->success

Caption: A logical workflow for diagnosing and solving dimerization.

Data Presentation: Reaction Condition Optimization

The formation of dimeric products is highly sensitive to reaction conditions. The following tables summarize quantitative data from studies on copper-catalyzed dimerization of 5-aminopyrazoles, illustrating the impact of various parameters. These conditions were optimized to form the dimer, so they should be avoided if the dimer is an undesired byproduct.

Table 1: Effect of Catalyst and Oxidant on Dimer (Fused Pyridazine) Yield [1][5]

EntryCatalyst (equiv.)Oxidant (equiv.)Temperature (°C)SolventYield (%)
1Cu(OAc)₂ (3.0)-100Toluene50
2Cu(OAc)₂ (3.0)BPO (0.5)100Toluene58
3Cu(OAc)₂ (3.0)TBHP (0.5)100Toluene<10
4CuCl₂ (3.0)BPO (0.5)100Toluene32
5Cu(OTf)₂ (3.0)BPO (0.5)100Toluene45
6Cu(OAc)₂ (3.0)BPO (0.5) + K₂S₂O₈ (2.5)100Toluene79

BPO = Benzoyl Peroxide; TBHP = Tert-butyl hydroperoxide.

Table 2: Effect of Additives and Temperature on Dimer (Fused Pyrazine) Yield [1][5]

EntryCatalyst (mol%)Additive 1 (equiv.)Additive 2 (equiv.)Temperature (°C)SolventYield (%)
1CuCl₂ (20)--130Toluene25
2CuCl₂ (20)Na₂CO₃ (2.5)-130Toluene45
3CuCl₂ (20)Na₂CO₃ (2.5)1,10-phen (0.3)130Toluene59
4CuCl₂ (20)Na₂CO₃ (2.5)1,10-phen (0.3)110Toluene42
5CuCl₂ (20)Na₂CO₃ (2.5)1,10-phen (0.3)150Toluene35

1,10-phen = 1,10-phenanthroline.

Experimental Protocols & Preventative Measures

Protocol 1: General Strategy for N-Arylation using a Protecting Group

This protocol outlines a robust method to perform an N-arylation reaction while avoiding dimerization by using a Boc protecting group.

Step 1: Protection of the Aminopyrazole

  • Setup: Dissolve the 3-aminopyrazole (1.0 eq) in dichloromethane (DCM, 0.2 M).

  • Reagents: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (TEA, 1.5 eq).

  • Reaction: Stir the mixture at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Wash the reaction mixture with saturated aqueous NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The Boc-protected aminopyrazole is often pure enough to proceed to the next step.

Step 2: Buchwald-Hartwig N-Arylation

  • Setup: In a flame-dried flask under an inert atmosphere (Argon), combine the Boc-protected aminopyrazole (1.0 eq), the aryl halide (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., XPhos, 4 mol%).

  • Reagents: Add a base (e.g., Cs₂CO₃, 2.0 eq) and anhydrous solvent (e.g., toluene or dioxane, 0.1 M).

  • Reaction: Heat the mixture to 80-110 °C and monitor by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate and purify by column chromatography.

Step 3: Deprotection

  • Setup: Dissolve the purified, Boc-protected product in DCM (0.2 M).

  • Reagent: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic. Dry the organic layer, concentrate, and purify if necessary.

Visualization: Competing Reaction Pathways

This diagram illustrates the competition between the desired N-arylation reaction and the undesired dimerization pathway.

G cluster_0 Reactants cluster_1 Pathways cluster_2 Products AP Aminopyrazole desired Desired Reaction (e.g., Buchwald-Hartwig) AP->desired undesired Undesired Dimerization (e.g., Cu-catalyzed) AP->undesired ArX Aryl Halide ArX->desired product N-Aryl Aminopyrazole (Desired Product) desired->product dimer Dimer (Side Product) undesired->dimer

Caption: Desired N-arylation vs. undesired dimerization pathways.

Visualization: Logic of Preventative Measures

This diagram shows the relationship between key strategies used to prevent dimer formation.

G cluster_0 Strategies cluster_1 Specific Actions center Minimize Dimer Formation cond Optimize Conditions center->cond reag Select Reagents Carefully center->reag prot Use Protecting Groups center->prot cond_actions • Lower Temperature • Degas Solvent • Screen Bases cond->cond_actions reag_actions • Choose Pd over Cu • Screen Ligands • Use High-Purity Materials reag->reag_actions prot_actions • Protect Amino Group (Boc) • Protect Ring Nitrogen prot->prot_actions

Caption: Key strategies and actions to prevent dimer formation.

References

Validation & Comparative

Comparative Analysis of 5-Amino-3-(2-thienyl)pyrazole Derivatives' Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-(2-thienyl)pyrazole scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative analysis of the anticancer and antimicrobial activities of various 5-aminopyrazole derivatives, with a focus on compounds bearing the 3-(2-thienyl) moiety. The information is compiled from multiple studies to offer a comprehensive overview for researchers in drug discovery and development.

Anticancer Activity

Several 5-aminopyrazole derivatives have been investigated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of protein kinases, such as p38 MAPK, which are crucial for cancer cell proliferation and survival.

Data Presentation: Anticancer Activity of 5-Aminopyrazole Derivatives

The following table summarizes the in vitro anticancer activity of selected 5-aminopyrazole derivatives. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values are presented to facilitate a comparative assessment of their potency.

Compound ID/NameModification on 5-Aminopyrazole CoreCancer Cell LineActivity (IC50/GI50 in µM)Reference
Compound 21 1-((4-chlorophenyl)(1-hydroxy-3,4-dihydronaphthalen-2-yl)methyl)-4-carbonitrileHCT-15 (Colon)>90% inhibition at 10 µM[1]
NCI-H23 (Lung)>90% inhibition at 10 µM[1]
SF-295 (CNS)>90% inhibition at 10 µM[1]
DU-145 (Prostate)>90% inhibition at 10 µM[1]
Compound 22 3-(4-(dimethylamino)phenyl)-1-phenyl-4-(1H-tetrazol-5-yl)HCT-116 (Colorectal)3.18[1]
MCF-7 (Breast)4.63[1]
Compound 5b A benzofuro[3,2-c]pyrazole derivativeK562 (Leukemia)0.021[2]
A549 (Lung)0.69[2]
MCF-7 (Breast)1.7[2]
Compound 5e A benzofuro[3,2-c]pyrazole derivativeK562 (Leukemia)Potent[2]
A549 (Lung)Potent[2]
MCF-7 (Breast)Potent[2]
5-alkylated selanyl-1H-pyrazole (Compound 53) 4-amino-5-substituted selenolo[2,3-c]pyrazole analogHepG2 (Liver)15.98[3]
5-alkylated selanyl-1H-pyrazole (Compound 54) 4-amino-5-substituted selenolo[2,3-c]pyrazole analogHepG2 (Liver)13.85[3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 5-Aminopyrazole derivatives have shown promising activity against a range of bacterial and fungal strains.

Data Presentation: Antimicrobial Activity of 5-Aminopyrazole Derivatives

The table below presents the minimum inhibitory concentration (MIC) values of various 5-aminopyrazole and related derivatives against several microbial strains, providing a basis for comparing their antimicrobial efficacy.

Compound ID/NameModification on Pyrazole CoreMicrobial StrainActivity (MIC in µg/mL)Reference
Aminoguanidine-derived 1,3-diphenyl pyrazole (12) 1,3-diphenyl with aminoguanidineStaphylococcus aureus1-8[4]
Escherichia coli 19241[4]
Compound 3c 5-amino functionalized pyrazoleMultidrug-resistant Staphylococcus32-64[5]
Compound 4b 5-amino functionalized pyrazoleMultidrug-resistant Staphylococcus32-64[5]
Compound 2a 3-aminopyrazole on a pyrido-indole scaffoldStaphylococcus aureus0.125[1]
Escherichia coli8[1]
Compound 26 Staphylococcus aureus16[1]
Escherichia coli4[1]
Compound 5c 6-Amino-3-methyl-4-(2-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrileEscherichia coli6.25[6]
Klebsiella pneumoniae6.25[6]
Listeria monocytogenes50[6]
Staphylococcus aureus12.5[6]

Signaling Pathway and Experimental Workflow

p38 MAPK Signaling Pathway

Several 5-aminopyrazole derivatives exert their anticancer and anti-inflammatory effects by inhibiting the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[7][8][9][10] This pathway is activated by cellular stress and inflammatory cytokines, leading to a cascade of phosphorylation events that regulate cell proliferation, differentiation, apoptosis, and inflammation.[7][11] Dysregulation of the p38 MAPK pathway is implicated in various cancers and inflammatory diseases.[7][8][11]

p38_MAPK_pathway extracellular_stimuli Environmental Stress / Inflammatory Cytokines receptor Receptor extracellular_stimuli->receptor map3k MAP3K (e.g., TAK1, ASK1) receptor->map3k mkk3_6 MKK3 / MKK6 map3k->mkk3_6 p38_mapk p38 MAPK mkk3_6->p38_mapk downstream_kinases Downstream Kinases (e.g., MAPKAPK2/3) p38_mapk->downstream_kinases transcription_factors Transcription Factors (e.g., ATF2, CREB, p53) p38_mapk->transcription_factors pyrazole_derivative 5-Aminopyrazole Derivatives pyrazole_derivative->p38_mapk cellular_responses Cellular Responses (Proliferation, Apoptosis, Inflammation) downstream_kinases->cellular_responses transcription_factors->cellular_responses

Figure 1: Inhibition of the p38 MAPK signaling pathway by 5-aminopyrazole derivatives.
Experimental Workflow: Anticancer Activity Screening

The following diagram illustrates a typical workflow for evaluating the in vitro anticancer activity of this compound derivatives using the MTT assay.

MTT_Assay_Workflow start Start cell_culture 1. Cancer Cell Line Culture start->cell_culture cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment 3. Treat with Pyrazole Derivatives (Varying Concentrations) cell_seeding->compound_treatment incubation_24_72h 4. Incubate for 24-72 hours compound_treatment->incubation_24_72h mtt_addition 5. Add MTT Reagent incubation_24_72h->mtt_addition incubation_4h 6. Incubate for 4 hours mtt_addition->incubation_4h solubilization 7. Solubilize Formazan Crystals (e.g., with DMSO) incubation_4h->solubilization absorbance_measurement 8. Measure Absorbance at ~570 nm solubilization->absorbance_measurement data_analysis 9. Data Analysis (Calculate IC50) absorbance_measurement->data_analysis end End data_analysis->end

Figure 2: Workflow for determining anticancer activity using the MTT assay.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[12][13]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[14]

  • Compound Treatment: The cells are then treated with various concentrations of the 5-aminopyrazole derivatives and incubated for a period of 24 to 72 hours.[14]

  • MTT Addition: Following treatment, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for an additional 2-4 hours.[15]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.[12]

  • Absorbance Reading: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.[14]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined.[15]

Broth Microdilution Method for Antimicrobial Activity (MIC Determination)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining MIC values.[16][17][18]

  • Preparation of Antimicrobial Agent Dilutions: Serial twofold dilutions of the 5-aminopyrazole derivatives are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[19][20]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).[17]

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.[17]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.[17] Growth and sterility controls are included to ensure the validity of the results.[17]

References

Validation of 5-Amino-3-(2-thienyl)pyrazole as a p38 Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-Amino-3-(2-thienyl)pyrazole as a potential inhibitor of p38 mitogen-activated protein (MAP) kinase. While direct quantitative data for this specific compound is not extensively available in the public domain, this guide leverages data from closely related 5-amino-pyrazole analogs to provide a robust validation framework. The p38 MAP kinases are a family of serine/threonine kinases that play a crucial role in cellular responses to inflammatory cytokines and environmental stress, making them a key target in drug discovery for inflammatory diseases, cancer, and neurodegenerative disorders.[1]

Biochemical Potency and Isoform Selectivity of p38 Kinase Inhibitors

The inhibitory activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency. The following table summarizes the reported IC50 values for several well-characterized p38 kinase inhibitors against the four p38 isoforms (α, β, γ, and δ). This comparative data provides a benchmark against which this compound can be evaluated. Research on 5-amino-pyrazole scaffolds has demonstrated their potential as potent and selective inhibitors of p38α MAP kinase.[2]

Inhibitorp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
SB203580 50500>10,000>10,000
Doramapimod (BIRB 796) 3865200520
VX-745 10220>20,000Not Reported
PH-797804 26102>10,000>10,000
Ralimetinib (LY2228820) 5.33.2>10,000>10,000
5-Amino-pyrazole Analog (Compound 2j) Potent & Selective for p38αData Not AvailableData Not AvailableData Not Available

Note: Data for the 5-Amino-pyrazole Analog (Compound 2j) is qualitative based on a study describing it as a potent and selective inhibitor of p38α MAP kinase with excellent cellular potency.[2]

Cellular Activity of p38 Kinase Inhibitors

The efficacy of a p38 inhibitor in a cellular context is critical for its therapeutic potential. A common method to assess cellular activity is to measure the inhibition of lipopolysaccharide (LPS)-induced tumor necrosis factor-alpha (TNF-α) production in immune cells.

InhibitorCell-Based LPS-induced TNF-α Inhibition IC50 (nM)
Doramapimod (BIRB 796) 22 (in hPBMC)
p38 MAP Kinase Inhibitor IV 22 (in hPBMC)
5-Amino-pyrazole Analog (Compound 2j) Excellent Cellular Potency

Note: The 5-Amino-pyrazole Analog (Compound 2j) was reported to have excellent cellular potency in inhibiting TNFα production.[2]

Signaling Pathway and Experimental Workflow

To understand the validation process, it is essential to visualize the underlying biological pathway and the experimental procedures.

p38_signaling_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MAPKK MAPKK (MKK3/6) MAPKKK->MAPKK P p38 p38 MAPK MAPKK->p38 P MK2 MK2 p38->MK2 P Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors P 5_Amino_3_2_thienyl_pyrazole This compound 5_Amino_3_2_thienyl_pyrazole->p38 Inflammatory_Response Inflammatory Response (e.g., TNF-α, IL-1β) Transcription_Factors->Inflammatory_Response

Caption: The p38 MAPK signaling cascade.

The validation of a p38 kinase inhibitor typically follows a structured workflow, starting from biochemical assays to cellular and in vivo models.

experimental_workflow cluster_workflow Inhibitor Validation Workflow Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo, TR-FRET) Determine IC50 Cellular_Assay Cell-Based Assay (LPS-induced TNF-α release) Determine Cellular Potency Biochemical_Assay->Cellular_Assay Western_Blot Western Blot Analysis (p38 Phosphorylation) Confirm Target Engagement Cellular_Assay->Western_Blot In_Vivo_Model In Vivo Animal Model (e.g., Murine Arthritis Model) Evaluate Efficacy Western_Blot->In_Vivo_Model

Caption: A typical workflow for p38 inhibitor evaluation.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of p38 MAP kinase inhibitors.

Protocol 1: In Vitro p38α Kinase Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Materials:

  • Recombinant human p38α kinase

  • ATF2 (substrate)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Test compound (this compound) and control inhibitors

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitors in kinase buffer.

  • Add 1 µl of the inhibitor solution to the wells of a 384-well plate.

  • Add 2 µl of p38α kinase to each well.

  • Add 2 µl of a substrate/ATP mix (containing ATF2 and ATP) to initiate the reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Record the luminescence using a plate reader.

  • Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.[3]

Protocol 2: Cellular Assay for Inhibition of LPS-Induced TNF-α Production

This protocol measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in human peripheral blood mononuclear cells (hPBMCs) or a monocytic cell line like THP-1.

Materials:

  • Isolated hPBMCs or THP-1 cells

  • RPMI-1640 cell culture medium supplemented with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound (this compound) and control inhibitors

  • ELISA kit for human TNF-α

Procedure:

  • Seed hPBMCs or THP-1 cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the test compound or control inhibitors for 1 hour.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

  • Collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Calculate the IC50 value for the inhibition of TNF-α production.[4]

Protocol 3: Western Blot for p38 MAPK Phosphorylation

This method is used to determine if the inhibitor blocks the activation of p38 MAPK within the cell by detecting its phosphorylated (active) form.

Materials:

  • Cell line (e.g., HeLa or THP-1)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total p38 MAPK

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Culture cells and treat with the test compound for 1-2 hours before stimulating with a p38 activator (e.g., anisomycin or UV radiation) for 30 minutes.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total p38 MAPK to serve as a loading control.

  • Quantify the band intensities to determine the ratio of phosphorylated p38 to total p38.[1][5]

Conclusion

The 5-amino-pyrazole scaffold has been identified as a promising chemotype for the development of potent and selective p38α MAP kinase inhibitors.[2] While specific quantitative data for this compound is yet to be widely published, its structural similarity to other validated 5-amino-pyrazole inhibitors suggests a high probability of activity against p38 kinase. The experimental protocols and comparative data provided in this guide offer a comprehensive framework for researchers to validate its efficacy and further explore its therapeutic potential.

References

A Comparative Analysis of the Anti-inflammatory Effects of Aminopyrazoles and Celecoxib

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-inflammatory properties of aminopyrazole derivatives and the well-established COX-2 inhibitor, celecoxib. This analysis is supported by experimental data from various in vitro and in vivo studies.

Celecoxib, a diaryl-substituted pyrazole, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme.[1][2] This selectivity is key to its anti-inflammatory, analgesic, and antipyretic effects, as COX-2 is primarily responsible for the synthesis of prostaglandins that mediate pain and inflammation.[1] The pyrazole scaffold is a cornerstone in the development of anti-inflammatory agents, with many derivatives being explored for their therapeutic potential.[3][4] This guide delves into the comparative efficacy of emerging aminopyrazole compounds against celecoxib.

In Vitro Anti-inflammatory Activity

The primary mechanism of action for many anti-inflammatory drugs is the inhibition of COX enzymes. Several studies have evaluated the in vitro COX-1 and COX-2 inhibitory activities of novel aminopyrazole derivatives and compared them to celecoxib.

A number of 5-aminopyrazole derivatives, specifically compounds 35a and 35b , have demonstrated more potent in vitro COX-2 inhibition than celecoxib. In a colorimetric assay, these compounds exhibited IC50 values of 0.55 µM and 0.61 µM, respectively, compared to celecoxib's IC50 of 0.83 µM.[5] Furthermore, they showed a slightly better selectivity index for COX-2 over COX-1.[5]

In another study, trimethoxy-substituted pyrazole derivatives 5f and 6f also displayed stronger COX-2 inhibitory effects than celecoxib, with IC50 values of 1.50 µM and 1.15 µM, respectively, against celecoxib's 2.16 µM.[6] These compounds also demonstrated superior selectivity for COX-2.[6]

However, not all aminopyrazole derivatives show superior in vitro activity. For instance, compound AD 532 was found to be a less potent inhibitor of COX-2 in vitro than celecoxib.[7]

Table 1: Comparative In Vitro COX-2 Inhibition Data
CompoundIC50 (COX-2)Selectivity Index (COX-1/COX-2)Reference
Celecoxib 0.83 µM8.68[5]
5-Aminopyrazole 35a 0.55 µM9.78[5]
5-Aminopyrazole 35b 0.61 µM8.57[5]
Celecoxib 2.16 µM2.51[6]
Pyrazole 5f 1.50 µM9.56[6]
Pyrazole 6f 1.15 µM8.31[6]

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model is a standard in vivo assay to evaluate the acute anti-inflammatory effects of compounds.

One study found that an amino acid-binding 1,5-diarylpyrazole derivative, compound 4a , demonstrated an anti-inflammatory effect equivalent to celecoxib in a carrageenan-induced rat paw edema model.[8] At doses of 25 mg/kg, 50 mg/kg, and 100 mg/kg, compound 4a showed a percentage inhibition of edema of 20.7%, 52.6%, and 62.6%, respectively.[8] In comparison, celecoxib at the same doses showed inhibitions of 27.8%, 38.4%, and 40.1%.[8]

Furthermore, 5-aminopyrazole 35a not only showed potent in vitro activity but also exhibited a superior in vivo anti-inflammatory effect in the carrageenan-induced rat paw edema assay. At a dose of 50 mg/kg, it produced a 91.11% inhibition of edema, surpassing celecoxib's 86.66% inhibition.[5]

Conversely, some celecoxib derivatives have been synthesized that show higher in vivo anti-inflammatory activity compared to the parent compound, even with no in vitro COX-1 or COX-2 inhibitory activity, suggesting alternative mechanisms of action may be at play.[9]

Table 2: Comparative In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema
CompoundDose (mg/kg)Edema Inhibition (%)Animal ModelReference
Celecoxib 2527.8Rat[8]
5038.4Rat[8]
10040.1Rat[8]
Aminopyrazole 4a 2520.7Rat[8]
5052.6Rat[8]
10062.6Rat[8]
Celecoxib 5086.66Rat[5]
5-Aminopyrazole 35a 5091.11Rat[5]

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of both celecoxib and aminopyrazoles are primarily attributed to their interaction with the COX-2 pathway, which is a key component of the inflammatory cascade.

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (e.g., LPS) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX2 COX-2 (Cyclooxygenase-2) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins isomerized to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediates Aminopyrazoles Aminopyrazoles Aminopyrazoles->COX2 Celecoxib Celecoxib Celecoxib->COX2

Caption: COX-2 signaling pathway and points of inhibition.

A typical experimental workflow for evaluating the in vivo anti-inflammatory activity of these compounds is the carrageenan-induced paw edema test.

Experimental_Workflow Animal_Grouping Animal Grouping (e.g., Rats) Drug_Administration Drug Administration (Vehicle, Celecoxib, Aminopyrazole) Animal_Grouping->Drug_Administration Carrageenan_Injection Carrageenan Injection (sub-plantar) Drug_Administration->Carrageenan_Injection Paw_Volume_Measurement Paw Volume Measurement (at different time intervals) Carrageenan_Injection->Paw_Volume_Measurement Data_Analysis Data Analysis (% Inhibition of Edema) Paw_Volume_Measurement->Data_Analysis

Caption: In vivo carrageenan-induced paw edema workflow.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay

The in vitro cyclooxygenase (COX) inhibitory activity of the test compounds is determined using a solid-phase ELISA assay.[6] The ability of the compounds to inhibit the conversion of arachidonic acid to prostaglandin H2 (PGH2) by ovine COX-1 and COX-2 is measured. The concentrations of the compounds that produce 50% inhibition (IC50) are calculated. The selectivity index (SI) is then determined by the ratio of IC50 (COX-1) / IC50 (COX-2).[6]

In Vivo Carrageenan-Induced Paw Edema

Acute inflammation is induced in rodents by injecting a 1% suspension of carrageenan into the sub-plantar region of the right hind paw.[8][10] Test compounds, celecoxib, or a vehicle control are typically administered orally 30-60 minutes prior to the carrageenan injection.[8] The paw volume is measured at various time points after the carrageenan injection using a plethysmometer. The percentage inhibition of edema is calculated for each group relative to the control group.[8]

Conclusion

The reviewed studies indicate that certain aminopyrazole derivatives exhibit comparable or even superior anti-inflammatory activity to celecoxib, both in vitro and in vivo. These findings underscore the potential of the aminopyrazole scaffold in the development of novel anti-inflammatory agents. Further research, including comprehensive preclinical and clinical studies, is warranted to fully elucidate the therapeutic potential and safety profiles of these promising compounds.

References

In Vitro Validation of Pyrazole Derivatives as Potent Anticancer Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel, effective, and less toxic anticancer therapeutics has led to the extensive exploration of heterocyclic compounds, with pyrazole derivatives emerging as a particularly promising class. Their versatile chemical structure allows for modifications that can significantly enhance their cytotoxic activity against a wide array of cancer cell lines. This guide provides a comprehensive comparison of the in vitro anticancer properties of various pyrazole derivatives, supported by experimental data from recent studies. We delve into their mechanisms of action, offer detailed experimental protocols for key validation assays, and present visual representations of critical signaling pathways and experimental workflows.

Comparative Anticancer Activity of Pyrazole Derivatives

The following tables summarize the in vitro cytotoxic activity of several pyrazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro). These values are juxtaposed with standard chemotherapeutic drugs to provide a clear benchmark for their potency.

Compound/Derivative Cancer Cell Line IC50 (µM) Reference Drug Reference Drug IC50 (µM) Reference
Compound 6 Various (six cell lines)0.00006 - 0.00025--[1]
Compound 10 MCF-7 (Breast)2.78Cisplatin15.24[1]
Compounds 33 and 34 HCT116, MCF7, HepG2, A549< 23.7Doxorubicin24.7 - 64.8[1]
Compound 27 MCF-7 (Breast)16.50Tamoxifen23.31[1]
Compound 50 HepG2 (Liver)0.71Erlotinib, Sorafenib10.6, 1.06[1]
Compounds 57 and 58 HepG2, MCF7, HeLa3.11 - 4.91Doxorubicin4.30 - 5.17[1]
Compounds 2, 3, and 4 HeLa, A549, MDA-MB2311.33 - 4.33--[1]
Compound 5 K562, A549, MCF7More active than ABT-751ABT-751-[1]
Compound 48 HCT116, HeLa1.7, 3.6--[1]
Compounds 31 and 32 A549 (Lung)42.79, 55.73--[1]
Pyrazole Derivative A MCF-7, A549, HepG25.8, 8.0, 8.86Doxorubicin-[2]
Scopoletin-pyrazole hybrids HCT-116, Hun7, SW620< 20--[3]
4-bromophenyl substituted pyrazole A549, HeLa, MCF-78.0, 9.8, 5.8--[3]
Benzo[b]thiophen-2-yl pyrazole derivative HepG-23.57Cisplatin8.45[3]
Compounds 7a and 7b HepG2 (Liver)6.1, 7.9Doxorubicin24.7[4]
Compounds 5a-j, 7a-e MCF-7 (Breast)10.6 - 63.7Doxorubicin64.8[4]
Ferrocene-pyrazole hybrid 47c HCT-116, HL603.12, 6.81--[5]
DHT-derived pyrazole 24e PC-3, DU 145, MCF-7, MDA-MB-231, HeLa3.6 - 8.5--[5]
Compound 5c HT-29 (Colon), PC-3 (Prostate)6.43, 9.83Doxorubicin-[6]
Compounds 3a and 3i PC-3 (Prostate)1.22, 1.24Doxorubicin, Sorafenib0.932, 1.13[7]

Key Mechanisms of Anticancer Action

Pyrazole derivatives exert their anticancer effects through various mechanisms, often by targeting key molecules involved in cancer cell proliferation, survival, and migration.[1][2] Some of the well-documented mechanisms include:

  • Tubulin Polymerization Inhibition: Several pyrazole derivatives inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[1][8] This disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[1][8]

  • Kinase Inhibition: Many pyrazoles act as inhibitors of various protein kinases that are often dysregulated in cancer.[2] These include:

    • Cyclin-Dependent Kinases (CDKs): Inhibition of CDKs, such as CDK2, disrupts the cell cycle progression.[1][3]

    • Receptor Tyrosine Kinases (RTKs): Targeting RTKs like EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) can block signaling pathways crucial for tumor growth and angiogenesis.[1][6]

  • Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) through the activation of caspase cascades and modulation of pro-apoptotic and anti-apoptotic proteins like Bax and Bcl-2.[1][4]

  • DNA Binding and Topoisomerase Inhibition: Some derivatives have been shown to interact with DNA or inhibit topoisomerase II, an enzyme essential for DNA replication and repair.[1][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are outlines of standard in vitro assays used to evaluate the anticancer properties of pyrazole derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and a reference drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[6]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the pyrazole derivative at its IC50 concentration for a defined period.

  • Cell Harvesting and Staining: The cells are harvested, washed, and then stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and Propidium Iodide (PI, which enters and stains the DNA of late apoptotic and necrotic cells with compromised membranes).

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).[4]

Cell Cycle Analysis

This assay determines the effect of a compound on the progression of the cell cycle.

  • Cell Treatment and Fixation: Cells are treated with the pyrazole derivative and then harvested and fixed in cold ethanol.

  • Staining: The fixed cells are treated with RNase A to remove RNA and then stained with a fluorescent DNA-binding dye like Propidium Iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is measured by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is then analyzed.[8]

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Principle: Various formats exist, including radiometric assays that measure the transfer of a radiolabeled phosphate from ATP to a substrate, and fluorescence- or luminescence-based assays that detect ATP consumption or product formation.

  • Procedure: The kinase, its substrate, ATP, and the test compound (pyrazole derivative) are incubated together.

  • Detection: The reaction is stopped, and the amount of product formed or ATP consumed is measured.

  • IC50 Determination: The percentage of kinase inhibition is calculated, and the IC50 value is determined from a dose-response curve.[1]

Visualizing the Mechanisms and Workflows

To better understand the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of Pyrazole Derivatives characterization Structural Characterization (NMR, MS) synthesis->characterization cytotoxicity Cytotoxicity Screening (MTT Assay) characterization->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 mechanism Mechanism of Action Studies ic50->mechanism apoptosis Apoptosis Assay (Annexin V/PI) mechanism->apoptosis cell_cycle Cell Cycle Analysis mechanism->cell_cycle kinase Kinase Inhibition Assays mechanism->kinase

Caption: General workflow for in vitro validation of anticancer properties of pyrazole derivatives.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_downstream Downstream Signaling cluster_nucleus Nuclear Events receptor VEGFR-2 / EGFR ras Ras receptor->ras pi3k PI3K receptor->pi3k raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Gene Transcription (Proliferation, Survival, Angiogenesis) erk->transcription akt Akt pi3k->akt akt->transcription pyrazole Pyrazole Derivative pyrazole->receptor Inhibition

Caption: Inhibition of receptor tyrosine kinase signaling by pyrazole derivatives.

cell_cycle_arrest G1 G1 Phase S S Phase G1->S G2 G2 Phase S->G2 M M Phase G2->M M->G1 arrest G2/M Arrest M->arrest pyrazole Pyrazole Derivative (Tubulin Inhibitor) pyrazole->M Inhibits Microtubule Formation apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of G2/M cell cycle arrest induced by tubulin-inhibiting pyrazole derivatives.

References

Comparative Docking Studies of Aminopyrazole-Based Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of aminopyrazole-based inhibitors based on molecular docking studies. It includes supporting experimental data, detailed methodologies, and visualizations of experimental workflows and signaling pathways to aid in the understanding and development of this important class of kinase inhibitors.

The aminopyrazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, demonstrating activity against a range of targets involved in cell proliferation and signaling pathways. Molecular docking studies are a crucial computational tool in the development of these inhibitors, providing insights into their binding modes and predicting their affinity for target proteins. This guide synthesizes data from various studies to offer a comparative overview of the performance of different aminopyrazole derivatives.

Data Presentation: A Comparative Look at Inhibitor Performance

The efficacy of aminopyrazole-based inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50) and docking scores, which estimate the binding affinity. The following tables summarize quantitative data from various studies, highlighting the performance of different derivatives against several key protein kinase targets.

Compound IDTarget KinaseIC50 (nM)Docking Score (kcal/mol)Key InteractionsReference
Series 1
Compound 36CDK14<1Not SpecifiedPreference for 1,4 aminopiperidine and 1,3 aminobenzylamine regiochemistry.[1]
AT7519HCT116 cell proliferation132Not SpecifiedMulti-targeted kinase inhibitor.[1]
Series 2
Compound 17PLK1Not Specified-12.04Hydrogen bonds with CYS133 and SER137; pi-pi interaction with GLU131.[2][2][3]
Series 3
SR-3576JNK37Not SpecifiedHighly planar nature of the pyrazole and N-linked phenyl structures.[4][5][4][5]
SR-3737JNK312Not SpecifiedBinds in an induced fit manner.[4][4]
SR-3737p383Not Specified[4]
Series 4
Compound 5fEGFR-tyrosine kinase395.1Not SpecifiedMultiple H-bonds with amino acids.[6][6]
Compound 5gEGFR-tyrosine kinase286.9Not SpecifiedMultiple H-bonds with amino acids.[6][6]
Compound 5hEGFR-tyrosine kinase229.4Not SpecifiedMultiple H-bonds with amino acids.[6][6]
Series 5
Compound 1bVEGFR-2Not Specified-10.09 kJ/molHydrogen bond interactions with Leu 840, Asn 923, Arg 1066, Cys 919, and Asp 1046.[7][8][9][7][8][9]
Compound 1dAurora ANot Specified-8.57 kJ/molNot Specified[7][8][9]
Compound 2bCDK2Not Specified-10.35 kJ/molHydrogen bonds with Ile 10, Lys 20, Lys 89, and Asp 145.[7][8][9][7][8][9]

Experimental Protocols: Methodologies in Docking Studies

The following section details the common methodologies employed in the molecular docking studies of aminopyrazole-based inhibitors. These protocols are essential for the reproducibility and validation of the computational results.

Molecular Docking with Glide

A frequently used protocol for docking aminopyrazole inhibitors involves the Glide module within a larger software suite.[2]

  • Protein Preparation : The crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Missing side chains and loops are added using tools like Prime. A restrained minimization is then performed using a force field such as OPLS 2005 to finalize the protein structure.[2]

  • Ligand Preparation : The 2D structures of the aminopyrazole derivatives are converted to 3D and optimized to generate low-energy conformers.

  • Docking Simulation : Induced fit docking is often employed, which allows for flexibility in both the ligand and the protein's active site.[2] An extended sampling protocol can be used to generate multiple binding poses.[2]

  • Analysis : The resulting poses are evaluated based on their docking score. The pose with the lowest score, indicating the most favorable binding energy, is selected for further analysis of interactions with the active site residues.[2]

Molecular Docking with AutoDock

Another widely adopted method utilizes the AutoDock software.[7][9]

  • Protein and Ligand Preparation : The 3D structures of the target protein and the pyrazole derivatives are prepared. For the protein, water molecules and co-factors are typically removed, and polar hydrogen atoms are added.[7] For the ligands, Gasteiger charges are added, and rotatable bonds are defined.[7]

  • Grid Generation : A grid box is defined around the active site of the protein using the AutoGrid program.[7]

  • Docking Algorithm : A Lamarkian genetic algorithm is commonly used for the docking calculations.[7] This involves multiple independent runs to ensure a thorough search of the conformational space.

  • Results Evaluation : The output includes the binding energy, inhibition constant, and details of intermolecular interactions such as hydrogen bonds and van der Waals forces.[7][8][9]

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, created using Graphviz, depict a typical molecular docking workflow and a simplified signaling pathway involving a key kinase target.

Molecular_Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis Protein_Prep Protein Preparation (from PDB) Grid_Generation Grid Box Generation (Active Site Definition) Protein_Prep->Grid_Generation Ligand_Prep Ligand Preparation (3D Structure Generation) Docking_Run Running Docking Algorithm (e.g., Genetic Algorithm) Ligand_Prep->Docking_Run Grid_Generation->Docking_Run Pose_Generation Generation of Binding Poses Docking_Run->Pose_Generation Scoring Scoring and Ranking (Binding Energy Calculation) Pose_Generation->Scoring Interaction_Analysis Analysis of Interactions (H-bonds, etc.) Scoring->Interaction_Analysis

Caption: A typical workflow for molecular docking studies.

PLK1_Signaling_Pathway PLK1 PLK1 G2_M_Transition G2/M Transition PLK1->G2_M_Transition Mitotic_Entry Mitotic Entry PLK1->Mitotic_Entry Spindle_Assembly Spindle Assembly PLK1->Spindle_Assembly Cytokinesis Cytokinesis PLK1->Cytokinesis Cell_Proliferation Cell Proliferation Mitotic_Entry->Cell_Proliferation Cytokinesis->Cell_Proliferation Aminopyrazole_Inhibitor Aminopyrazole-based PLK1 Inhibitor Aminopyrazole_Inhibitor->PLK1

Caption: Simplified signaling pathway of PLK1 in cell cycle progression.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of 5-Amino-3-(2-thienyl)pyrazole Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-(2-thienyl)pyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of potent kinase inhibitors. The therapeutic efficacy and safety profile of these inhibitors are intrinsically linked to their selectivity across the human kinome. This guide provides an objective comparison of the selectivity of a representative aminopyrazole-based kinase inhibitor, supported by experimental data and detailed methodologies, to aid researchers in the evaluation and development of next-generation targeted therapies.

Quantitative Selectivity Profile of a Representative Aminopyrazole Kinase Inhibitor

To illustrate the selectivity of this class of compounds, we present data for Compound 26k , a potent and highly selective aminopyrazole-based inhibitor of c-Jun N-terminal kinase 3 (JNK3).[1] While not a this compound, its aminopyrazole core is a close structural relative and has been extensively profiled, providing a valuable reference for selectivity. Compound 26k was profiled against a panel of 464 kinases and demonstrated exceptional selectivity.[1] The table below summarizes its inhibitory activity against its primary target, closely related kinases, and other representative kinases.

Table 1: Inhibitory Potency (IC50) of Compound 26k Against a Panel of Kinases

Kinase TargetIC50 (nM)Kinase FamilyComments
JNK3 <1 MAPKPrimary Target
JNK1>500MAPK>500-fold selectivity over JNK1[1]
JNK2Similar to JNK3MAPKHigh potency against JNK2 isoform[1]
p38α>20,000MAPK>20,000-fold selectivity over p38α[1]
ERK1>10,000MAPKHigh selectivity against another MAPK family member.
CDK2>10,000CMGCNo significant off-target activity.
GSK3β>10,000CMGCNo significant off-target activity.
AKT1>10,000AGCNo significant off-target activity.
SRC>10,000Tyrosine KinaseNo significant off-target activity.
VEGFR2>10,000Tyrosine KinaseNo significant off-target activity.

Note: The comprehensive kinome scan of Compound 26k revealed it to be highly selective, inhibiting only seven kinases with greater than 80% inhibition at a concentration of 10 µM.[1]

Experimental Protocols

The determination of kinase inhibitor selectivity is paramount in drug discovery. The following are detailed methodologies for key experiments commonly employed to assess the selectivity profile of compounds such as this compound derivatives.

Biochemical Kinase Inhibition Assays

1. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

  • Protocol:

    • Kinase Reaction: In a 384-well plate, incubate the kinase, substrate, ATP, and the test compound (at various concentrations) in a kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). The total reaction volume is typically 5-10 µL. Incubate for a specified time (e.g., 60 minutes) at a set temperature (e.g., 30°C).

    • ATP Depletion: Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • ADP Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate for 30-60 minutes at room temperature to allow for the development of the luminescent signal.

    • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

    • Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

2. Radiometric Kinase Assay (e.g., [γ-³³P]ATP Filter Binding Assay)

This traditional "gold standard" assay directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

  • Principle: The kinase reaction is performed in the presence of [γ-³³P]ATP. The radiolabeled, phosphorylated substrate is then captured on a filter membrane, and the amount of incorporated radioactivity is quantified.

  • Protocol:

    • Kinase Reaction: The kinase reaction is set up similarly to the luminescence-based assay, but with [γ-³³P]ATP included in the reaction mixture.

    • Reaction Termination and Substrate Capture: The reaction is stopped by adding a solution like phosphoric acid. An aliquot of the reaction mixture is then spotted onto a phosphocellulose filter paper (e.g., P81). The filter paper is washed multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Quantification: The radioactivity retained on the dried filter paper is measured using a scintillation counter.

    • Data Analysis: IC50 values are determined by analyzing the dose-dependent inhibition of radiolabel incorporation.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of kinase inhibition and the experimental process, the following diagrams are provided in Graphviz DOT language.

G cluster_0 Kinase Inhibitor Selectivity Profiling Workflow A Compound Synthesis (this compound derivative) B Primary Biochemical Assay (e.g., against target kinase) A->B C IC50 Determination B->C D Kinome-wide Selectivity Profiling (Panel of >400 kinases) C->D E Data Analysis (Selectivity Score, Kinome Map) D->E F Cell-Based Assays (Target engagement, Phenotypic effects) E->F G Lead Optimization E->G F->G

Caption: Experimental workflow for assessing kinase inhibitor selectivity.

G cluster_1 Simplified JNK Signaling Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MAP3K MAPKKK (e.g., MEKK1, ASK1) Stress->MAP3K MAP2K MAPKK (MKK4, MKK7) MAP3K->MAP2K JNK JNK (JNK1/2/3) MAP2K->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis, Inflammation, Proliferation cJun->Apoptosis Inhibitor Aminopyrazole Inhibitor (e.g., Compound 26k) Inhibitor->JNK

Caption: Inhibition of the JNK signaling pathway.

References

Unveiling the Antimicrobial Potential of Novel Thienyl-Pyrazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of rising antibiotic resistance. This guide provides a comparative analysis of the antimicrobial activity of newly synthesized thienyl-pyrazole derivatives, offering a comprehensive overview of their performance against various microbial strains. The data presented is supported by detailed experimental protocols and visual representations of potential mechanisms of action to aid in further research and development.

Comparative Antimicrobial Activity of Thienyl-Pyrazole Derivatives

The antimicrobial efficacy of novel thienyl-pyrazole compounds has been evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, was determined for these compounds and compared with standard antibiotics. The results, summarized in the table below, highlight the promising potential of these novel derivatives.

CompoundTarget MicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Thiophenyl-pyrazolyl-thiazole Hybrid (4c) Mycobacterium tuberculosis0.12Isoniazid0.12
Thiophenyl-pyrazolyl-thiazole Hybrid (6b) Mycobacterium tuberculosis0.12Isoniazid0.12
Thiophenyl-pyrazolyl-thiazole Hybrid (10b) Mycobacterium tuberculosis0.12Isoniazid0.12
Thiophenyl-pyrazolyl-thiazole Hybrid (8b) Mycobacterium tuberculosis0.24Isoniazid0.12
Thiophenyl-pyrazolyl-thiazole Hybrid (9b) Mycobacterium tuberculosis1.95Isoniazid0.12
Thiophenyl-pyrazolyl-thiazole Hybrid (5a) Bacillus subtilis3.9Amoxicillin31.25
Thiophenyl-pyrazolyl-thiazole Hybrid (4a) Bacillus subtilis15.625Amoxicillin31.25
Pyrazole-1-carbothioamide (2b) Escherichia coli62.5Amoxicillin62.5
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Staphylococcus aureus62.5-125Chloramphenicol-
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Bacillus subtilis62.5-125Chloramphenicol-
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Klebsiella pneumoniae62.5-125Chloramphenicol-
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Escherichia coli62.5-125Chloramphenicol-
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Candida albicans2.9-7.8Clotrimazole-
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazide (21a) Aspergillus niger2.9-7.8Clotrimazole-

Experimental Protocols

The antimicrobial activity of the thienyl-pyrazole derivatives was determined using the following standard methodologies:

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

The in vitro antibacterial and antifungal activities of the synthesized compounds were assessed using the broth microdilution method.[1] This method was employed to determine the Minimum Inhibitory Concentration (MIC) for various bacterial and fungal strains. The tested microorganisms included Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[2] Fungal strains such as Candida albicans were also tested.[1]

The assay was performed in 96-well microtiter plates. A twofold serial dilution of each compound was prepared in Mueller-Hinton broth for bacteria or RPMI-1640 medium for fungi. The final concentrations of the compounds typically ranged from 0.12 to 500 µg/mL. An equal volume of the microbial suspension, adjusted to a specific turbidity (e.g., 0.5 McFarland standard), was added to each well. The plates were then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 35°C for 48 hours for fungi). The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism. Standard antimicrobial agents such as Amoxicillin and Fluconazole were used as positive controls.[1]

Agar Diffusion Method

For a qualitative assessment of antimicrobial activity, the agar diffusion method was utilized.[3] Microbial cultures were evenly spread on the surface of agar plates (e.g., Mueller-Hinton agar). Paper discs impregnated with known concentrations of the synthesized compounds were placed on the agar surface. The plates were then incubated under suitable conditions. The antimicrobial activity was determined by measuring the diameter of the zone of inhibition around each disc. Standard antibiotics like Chloramphenicol and Clotrimazole were used as controls.[3]

Potential Mechanisms of Action

Molecular docking studies and enzymatic assays suggest that the antimicrobial activity of thienyl-pyrazole derivatives may stem from their ability to inhibit key bacterial enzymes essential for survival. Two primary proposed mechanisms are the inhibition of DNA gyrase and Dihydrofolate Reductase (DHFR).

dot

DNA_Gyrase_Inhibition cluster_bacterial_cell Bacterial Cell DNA_Replication DNA Replication & Transcription Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death inhibition of Supercoiled_DNA Supercoiled DNA DNA_Gyrase DNA Gyrase (Target Enzyme) Supercoiled_DNA->DNA_Gyrase binds to Relaxed_DNA Relaxed DNA Relaxed_DNA->DNA_Replication DNA_Gyrase->Relaxed_DNA induces relaxation Inhibition Inhibition DNA_Gyrase->Cell_Death leads to Thienyl_Pyrazole Thienyl-Pyrazole Derivative Thienyl_Pyrazole->DNA_Gyrase Inhibition->DNA_Gyrase blocks activity

Caption: Proposed mechanism of DNA gyrase inhibition by thienyl-pyrazole derivatives.

Several pyrazole derivatives have been identified as potent inhibitors of DNA gyrase, an essential bacterial enzyme involved in DNA replication, transcription, and repair.[4][5][6] By binding to DNA gyrase, these compounds can disrupt its function, leading to the accumulation of DNA strand breaks and ultimately bacterial cell death.[7] This mechanism is a validated target for antibacterial drugs.[6]

dot

DHFR_Inhibition cluster_folate_pathway Bacterial Folate Biosynthesis Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR substrate THF Tetrahydrofolate (THF) Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA, Amino Acids) THF->Nucleotide_Synthesis required for DHFR->THF catalyzes reduction Inhibition Inhibition Thienyl_Pyrazole Thienyl-Pyrazole Derivative Thienyl_Pyrazole->DHFR Inhibition->DHFR blocks active site Cell_Growth_Inhibition Inhibition of Bacterial Growth Nucleotide_Synthesis->Cell_Growth_Inhibition disruption leads to

Caption: Proposed mechanism of DHFR inhibition by thienyl-pyrazole derivatives.

Another potential target for thienyl-pyrazole compounds is Dihydrofolate Reductase (DHFR), a crucial enzyme in the folic acid synthesis pathway. Folic acid is essential for the synthesis of nucleotides and amino acids, which are the building blocks of DNA, RNA, and proteins. Inhibition of DHFR disrupts this pathway, leading to the depletion of essential metabolites and ultimately inhibiting bacterial growth. Thiophenyl-pyrazolyl-thiazole hybrids have shown a notable effect on the suppression of the DHFR enzyme.[8]

Experimental Workflow

The general workflow for the synthesis and antimicrobial evaluation of novel thienyl-pyrazole derivatives is outlined below.

dot

experimental_workflow Start Synthesis of Thienyl-Pyrazole Derivatives Purification Purification & Characterization (e.g., Crystallography, NMR, IR) Start->Purification Antimicrobial_Screening Antimicrobial Screening Purification->Antimicrobial_Screening MIC_Determination MIC Determination (Broth Microdilution) Antimicrobial_Screening->MIC_Determination Mechanism_Study Mechanism of Action Studies MIC_Determination->Mechanism_Study Docking Molecular Docking Mechanism_Study->Docking Enzymatic_Assay Enzymatic Assays (e.g., DNA Gyrase, DHFR) Mechanism_Study->Enzymatic_Assay Results Data Analysis & Comparison Docking->Results Enzymatic_Assay->Results

Caption: General workflow for synthesis and antimicrobial evaluation.

References

A Comparative Guide to the Synthetic Efficacy of 5-Amino-3-(2-thienyl)pyrazole Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The two synthetic pathways explored herein are:

  • Route 1: Cyclocondensation of a β-ketonitrile with hydrazine.

  • Route 2: Cyclocondensation of a β-enaminonitrile with hydrazine.

This guide will delve into the detailed experimental protocols for each route, present a quantitative comparison of their key performance indicators, and provide visual representations of the synthetic workflows to aid in the selection of the most suitable method for specific research and development needs.

Quantitative Data Summary

The following table summarizes the key quantitative metrics for the two proposed synthetic routes to 5-Amino-3-(2-thienyl)pyrazole. The data is extrapolated from typical yields and reaction conditions reported for analogous syntheses of 5-aminopyrazoles.

ParameterRoute 1: From β-KetonitrileRoute 2: From β-Enaminonitrile
Starting Material 3-Oxo-3-(2-thienyl)propionitrile3-(Dimethylamino)-3-(thiophen-2-yl)acrylonitrile
Key Reagent Hydrazine hydrateHydrazine hydrate
Typical Yield 70-90%80-95%
Reaction Time 2-6 hours4-8 hours
Reaction Temperature Reflux (typically 80-100 °C)Reflux (typically 80-100 °C)
Solvent Ethanol, Acetic AcidEthanol, Acetic Acid
Purification Method RecrystallizationRecrystallization
Overall Steps 12 (synthesis of enaminonitrile + cyclization)
Atom Economy HighModerate
Advantages Fewer steps, readily available starting material.Potentially higher yields, milder conditions for the final step.
Disadvantages May require harsher conditions for some substrates.Requires the synthesis of the enaminonitrile precursor.

Experimental Protocols

Route 1: Synthesis from 3-Oxo-3-(2-thienyl)propionitrile (β-Ketonitrile)

This route represents the most direct and widely employed method for the synthesis of 5-aminopyrazoles.[1][2] It involves the cyclocondensation reaction of a β-ketonitrile with hydrazine hydrate.

Reaction Scheme:

G cluster_0 Route 1: From β-Ketonitrile start 3-Oxo-3-(2-thienyl)propionitrile reagent + Hydrazine Hydrate (Ethanol, Reflux) start->reagent product This compound reagent->product

Caption: Synthetic pathway for Route 1.

Detailed Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-oxo-3-(2-thienyl)propionitrile (1.0 eq.) in absolute ethanol (10 mL per gram of starting material).

  • Reagent Addition: To the stirred solution, add hydrazine hydrate (1.2 eq.) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford this compound as a solid.

Route 2: Synthesis from 3-(Dimethylamino)-3-(thiophen-2-yl)acrylonitrile (β-Enaminonitrile)

This two-step route involves the initial preparation of a β-enaminonitrile, which is then cyclized with hydrazine to yield the desired 5-aminopyrazole. This method can sometimes offer higher yields and milder reaction conditions for the final cyclization step.[3]

Reaction Scheme:

G cluster_1 Route 2: From β-Enaminonitrile start_a 2-Thienylacetonitrile reagent_a + DMFDMA (Toluene, Reflux) start_a->reagent_a intermediate 3-(Dimethylamino)-3-(thiophen-2-yl)acrylonitrile reagent_a->intermediate reagent_b + Hydrazine Hydrate (Ethanol, Reflux) intermediate->reagent_b product This compound reagent_b->product

Caption: Synthetic pathway for Route 2.

Detailed Protocol:

Step 1: Synthesis of 3-(Dimethylamino)-3-(thiophen-2-yl)acrylonitrile

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-thienylacetonitrile (1.0 eq.) in toluene (15 mL per gram of starting material).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq.) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The resulting crude product, 3-(dimethylamino)-3-(thiophen-2-yl)acrylonitrile, can be used in the next step without further purification or can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Reaction Setup: Dissolve the crude 3-(dimethylamino)-3-(thiophen-2-yl)acrylonitrile (1.0 eq.) from the previous step in absolute ethanol (10 mL per gram).

  • Reagent Addition: Add hydrazine hydrate (1.2 eq.) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux for 4-8 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature. The product may precipitate. If necessary, concentrate the solution to induce precipitation. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum. Recrystallize from ethanol to obtain pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_workflow General Experimental Workflow reaction Reaction Setup (Starting Materials + Solvent) addition Reagent Addition (Hydrazine Hydrate) reaction->addition heating Heating (Reflux) addition->heating monitoring Reaction Monitoring (TLC) heating->monitoring workup Work-up (Cooling, Concentration) monitoring->workup isolation Isolation (Filtration) workup->isolation purification Purification (Recrystallization) isolation->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General laboratory workflow.

Conclusion

Both Route 1 and Route 2 offer viable pathways to this compound.

  • Route 1 is more direct and atom-economical, making it an attractive option for large-scale synthesis, provided the starting β-ketonitrile is readily accessible.

  • Route 2 , while involving an additional step, may provide higher overall yields and can be advantageous if the starting 2-thienylacetonitrile is more readily available or cost-effective than the corresponding β-ketonitrile.

The choice between these routes will ultimately depend on factors such as the availability and cost of starting materials, desired purity of the final product, and the scale of the synthesis. Researchers are encouraged to perform small-scale trial reactions to optimize conditions for their specific laboratory setup.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Amino-3-(2-thienyl)pyrazole Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-amino-3-(2-thienyl)pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. While potent against their intended targets, understanding the cross-reactivity profile of these compounds is paramount for developing safe and effective therapeutics. Off-target effects can lead to unforeseen toxicities or beneficial polypharmacology. This guide provides a comparative analysis of the cross-reactivity profiles of various this compound derivatives, supported by experimental data and detailed methodologies for assessing kinase selectivity.

Comparative Cross-Reactivity Data

The following tables summarize the kinase inhibition data for several 5-amino-3-arylpyrazole derivatives. It is important to note that the specific substitution patterns on the pyrazole core significantly influence the selectivity profile. The data presented here is compiled from various studies and kinase panels, highlighting the diverse activity of this compound class.

Compound IDPrimary Target(s)Off-Target(s) with Significant Inhibition (>50% at 1 µM)Kinase Panel SizeReference
Compound A (Pyrazolo[3,4-g]isoquinoline derivative)Haspin (IC50 = 62 nM)DYRK1A8[1]
Compound B (Aminopyrazole derivative)JNK3 (IC50 = 0.635 µM)GSK3β38[2]
Compound C (Thieno[3,2-c]pyrazol-3-amine derivative)GSK-3βCDK1, CDK2, CDK5, MAPK1Not specified[3]
Compound D (3-amino-1H-pyrazole derivative)CDK16 (EC50 = 33 nM)PCTAIRE and PFTAIRE family kinases~100[4]

Disclaimer: The data above is for different derivatives of the 5-aminopyrazole scaffold and not for the parent this compound compound. The inhibitory activity is highly dependent on the specific chemical modifications of the core structure.

Experimental Protocols

Accurate determination of a compound's cross-reactivity profile is essential. Several robust methods are employed in the industry and academia for this purpose.

KINOMEscan™ (Competition Binding Assay)

This method quantitatively measures the binding of a test compound to a panel of DNA-tagged kinases. The amount of the test compound that binds to the kinase is measured by quantifying the amount of DNA tag recovered using qPCR.

Protocol Outline:

  • Immobilization: A proprietary, active-site directed ligand is immobilized on a solid support.

  • Competition: The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the kinase.

  • Washing: Unbound components are washed away.

  • Elution and Quantification: The kinase-DNA tag complex is eluted, and the amount of DNA is quantified using qPCR. The amount of kinase bound to the solid support is inversely proportional to the affinity of the test compound for the kinase.

  • Data Analysis: Results are typically reported as percent inhibition relative to a control.

Differential Scanning Fluorimetry (DSF)

DSF, also known as Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. A fluorescent dye that binds to hydrophobic regions of the protein is used to monitor protein unfolding.

Protocol Outline:

  • Reaction Setup: The target kinase, the test compound, and a fluorescent dye (e.g., SYPRO Orange) are mixed in a multiwell plate.

  • Thermal Denaturation: The plate is heated in a real-time PCR instrument with a temperature gradient.

  • Fluorescence Monitoring: The fluorescence intensity is measured as the temperature increases. As the protein unfolds, it exposes hydrophobic residues, causing an increase in fluorescence from the bound dye.

  • Data Analysis: The melting temperature (Tm) is determined as the midpoint of the unfolding transition. An increase in Tm in the presence of the compound indicates ligand binding and stabilization of the protein.

Chemical Proteomics (Kinobeads)

This approach utilizes affinity chromatography to capture kinases from a cell lysate. "Kinobeads" are sepharose beads to which a mixture of broad-spectrum kinase inhibitors is covalently attached.

Protocol Outline:

  • Lysate Preparation: Cells or tissues are lysed to obtain a native protein extract.

  • Competitive Binding: The lysate is incubated with the test compound at various concentrations.

  • Kinase Capture: The lysate-compound mixture is then incubated with the kinobeads, allowing kinases that are not inhibited by the test compound to bind to the beads.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins, and the captured kinases are eluted.

  • LC-MS/MS Analysis: The eluted proteins are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The potency of the test compound for each kinase is determined by the decrease in its binding to the kinobeads.[2]

Visualizing Cross-Reactivity and Signaling Pathways

Diagrams are crucial for understanding complex biological data and experimental processes.

G Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling cluster_0 Compound Synthesis & Characterization cluster_1 Primary Assay cluster_2 Cross-Reactivity Profiling cluster_3 Data Analysis & Interpretation Compound This compound Derivative PrimaryTarget Primary Target Kinase Assay (e.g., Biochemical IC50) Compound->PrimaryTarget KinomeScan KINOMEscan™ PrimaryTarget->KinomeScan DSF Differential Scanning Fluorimetry PrimaryTarget->DSF ChemProteomics Chemical Proteomics (Kinobeads) PrimaryTarget->ChemProteomics DataAnalysis Selectivity Profile Generation (e.g., Kinome Map) KinomeScan->DataAnalysis DSF->DataAnalysis ChemProteomics->DataAnalysis OffTargetValidation Off-Target Validation (e.g., Cellular Assays) DataAnalysis->OffTargetValidation

Caption: A generalized workflow for assessing the cross-reactivity of kinase inhibitors.

G Hypothetical Signaling Pathway Affected by Off-Target Kinase Inhibition Ligand Growth Factor Receptor Receptor Tyrosine Kinase (Intended Target) Ligand->Receptor Pathway1_1 RAS Receptor->Pathway1_1 Pathway1_2 RAF Pathway1_1->Pathway1_2 Pathway1_3 MEK Pathway1_2->Pathway1_3 Pathway1_4 ERK Pathway1_3->Pathway1_4 Proliferation Cell Proliferation Pathway1_4->Proliferation OffTargetKinase Off-Target Kinase (e.g., GSK3β) Pathway2_1 Substrate A OffTargetKinase->Pathway2_1 Pathway2_2 Cellular Process X (e.g., Apoptosis) Pathway2_1->Pathway2_2 Inhibitor This compound Derivative Inhibitor->Receptor Inhibition (On-Target) Inhibitor->OffTargetKinase Inhibition (Off-Target)

Caption: A diagram illustrating how a kinase inhibitor can affect both its intended target and an off-target kinase, leading to unintended biological consequences.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-Amino-3-(2-thienyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 5-Amino-3-(2-thienyl)pyrazole, a compound commonly used in pharmaceutical and agricultural research.[1] Adherence to these protocols will minimize risks and promote a culture of safety within your organization.

Hazard Profile and Safety Precautions

This compound is classified under the Globally Harmonized System (GHS) with the following hazard statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[2][3]

  • H318: Causes serious eye damage.[2]

  • H335: May cause respiratory irritation.[2][3]

Due to these hazards, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Personal Protective Equipment (PPE) Specification
Hand Protection Chemical-resistant gloves (e.g., nitrile)
Eye/Face Protection Safety goggles or face shield
Respiratory Protection Dust mask (e.g., N95) or work in a fume hood
Protective Clothing Laboratory coat

Experimental Protocol: Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is crucial. The following protocol outlines the steps for cleaning up a minor spill of solid this compound. For major spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as listed in the table above.

  • Contain the Spill: Cover the solid spill with a damp paper towel to prevent the dust from becoming airborne.

  • Collection: Carefully scoop the material onto a dustpan or use a HEPA filter vacuum to collect the solids.

  • Decontamination: Wipe the spill area with a damp cloth.

  • Waste Disposal: Place all contaminated materials (paper towels, gloves, etc.) into a designated hazardous waste container.

  • Ventilation: Ensure the area is well-ventilated after the cleanup.

Step-by-Step Disposal Procedures

The disposal of this compound must be handled as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.

  • Waste Segregation:

    • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealable, and chemically compatible waste container.[1][4] Contaminated materials such as weighing paper, pipette tips, and gloves should also be placed in this container.[4]

    • Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[4] Do not mix with incompatible waste streams.[4]

  • Container Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., corrosive, irritant, harmful).

    • Include the name of the principal investigator and the laboratory location.[5]

  • Waste Storage:

    • Store sealed waste containers in a designated and secure hazardous waste accumulation area.[1][6] This area should be well-ventilated and away from incompatible materials.[1]

    • Ensure containers are kept closed except when adding waste.[6]

  • Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.[1][4]

    • Provide a detailed inventory of the waste, including the chemical name and quantity.[4]

    • The recommended method of disposal for this type of compound is high-temperature incineration by a licensed professional waste disposal company.[1]

Disposal Workflow

Disposal Workflow for this compound A Step 1: Waste Segregation B Solid Waste (Unused chemical, contaminated labware) A->B C Liquid Waste (Solutions containing the compound) A->C D Step 2: Container Labeling B->D C->D E Label with: - 'Hazardous Waste' - Chemical Name - Hazard Pictograms - PI Name & Lab D->E F Step 3: Secure Storage D->F G Store in designated, well-ventilated area F->G H Step 4: Professional Disposal G->H I Contact EHS or licensed waste disposal service H->I

Caption: Disposal workflow for this compound.

Logical Relationship of Disposal Procedures

Logical Flow of Disposal Procedures Start Chemical Handling PPE Wear Appropriate PPE Start->PPE Spill Spill Occurs? PPE->Spill SpillCleanup Follow Spill Cleanup Protocol Spill->SpillCleanup Yes WasteGenerated Waste Generated Spill->WasteGenerated No SpillCleanup->WasteGenerated Segregate Segregate Waste WasteGenerated->Segregate Label Label Container Segregate->Label Store Store Securely Label->Store Dispose Arrange Professional Disposal Store->Dispose End End Dispose->End

Caption: Logical flow of disposal procedures.

References

Personal protective equipment for handling 5-Amino-3-(2-thienyl)pyrazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical information for the handling of 5-Amino-3-(2-thienyl)pyrazole (CAS No: 96799-03-0). The following procedural guidance is designed to supplement, not replace, your institution's established safety protocols.

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to ensure personal safety.

Body Part Personal Protective Equipment (PPE) Specifications and Recommendations
Eyes/Face Chemical Safety Goggles and Face ShieldGoggles must provide a complete seal around the eyes. A face shield must be worn in conjunction with goggles, particularly when there is a risk of splashing.
Skin Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use and change them frequently. For prolonged contact or when handling larger quantities, consider heavier-duty gloves and consult a glove compatibility chart.
Body Laboratory CoatA flame-resistant lab coat that fully covers the arms is required.
Clothing Full-Length Pants and Closed-Toe ShoesPants should be made of a non-absorbent material. Shoes must be fully enclosed.
Respiratory Fume Hood or RespiratorAll handling of this compound in its solid, powdered form must be conducted in a certified chemical fume hood to prevent inhalation of dust. If a fume hood is not available, a NIOSH-approved N95 dust mask or a higher level of respiratory protection should be used.[1][2]

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following operational procedures is crucial for the safe handling of this compound.

prep Preparation handling Handling in Fume Hood prep->handling Ensure all PPE is worn weighing Weighing handling->weighing Use anti-static weigh paper dissolving Dissolving weighing->dissolving Add solid to solvent slowly reaction Reaction dissolving->reaction Maintain inert atmosphere if required cleanup Post-Handling Cleanup reaction->cleanup Quench reaction safely storage Storage cleanup->storage Store in a cool, dry place

Caption: Experimental workflow for handling this compound.

  • Preparation : Before handling, ensure that all required PPE is correctly worn. The designated work area, typically a chemical fume hood, should be clean and uncluttered. All necessary equipment and reagents should be readily accessible.

  • Handling in a Controlled Environment : All manipulations of solid this compound must be performed in a certified chemical fume hood to minimize the risk of inhalation.

  • Weighing : When weighing the compound, use an analytical balance inside the fume hood. Use anti-static weigh paper or a suitable container to prevent dispersal of the powder.

  • Dissolving : If dissolving the solid, add the compound slowly to the solvent to avoid splashing.

  • Reaction Setup : Ensure all glassware is properly secured. If the reaction requires an inert atmosphere, ensure the setup is leak-proof.

  • Post-Handling Cleanup : After handling, decontaminate all surfaces with an appropriate solvent and cleaning agent. Wash hands thoroughly with soap and water.

Spill Management Plan

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill ppe->contain cleanup Clean Up Spill contain->cleanup decontaminate Decontaminate Area cleanup->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Logical relationship for spill response.

  • Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Assess the Situation : From a safe distance, assess the extent of the spill. For a small, manageable spill, proceed with cleanup only if you are trained and equipped to do so. For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department.

  • Containment (for small spills) : Wearing appropriate PPE, contain the spill by creating a dike around the spill with an inert absorbent material such as vermiculite or sand.

  • Cleanup :

    • For Solid Spills : Carefully sweep or scoop the solid material into a designated waste container. Avoid creating dust. If necessary, lightly moisten the material with a non-reactive solvent to minimize dust generation.

    • For Liquid Spills (if dissolved) : Absorb the spill with an inert absorbent material. Work from the outside of the spill inwards.

  • Decontamination : Clean the spill area with a suitable solvent, followed by soap and water.

  • Waste Disposal : All contaminated materials, including absorbents, PPE, and cleaning materials, must be placed in a sealed, labeled container for hazardous waste disposal.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Procedure
Unused/Expired Product Dispose of as hazardous solid waste. Do not mix with other chemicals unless compatibility is confirmed. The container must be clearly labeled with the chemical name and hazard pictograms.
Contaminated Labware (e.g., weigh boats, pipette tips) Place in a designated, labeled container for solid hazardous waste.
Contaminated PPE (e.g., gloves, disposable lab coat) Place in a sealed bag and dispose of as solid hazardous waste.
Empty Product Containers Triple rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines for decontaminated containers.
Solutions of this compound Collect in a designated, labeled container for hazardous liquid waste. Do not dispose of down the drain.

All chemical waste must be disposed of through your institution's EHS department.[1] Ensure all waste containers are properly labeled with the full chemical name and associated hazards.

Storage Plan

Proper storage is essential to maintain the integrity of the compound and to prevent accidents.

Storage Parameter Requirement
Temperature Store in a refrigerator at 0-8 °C.
Atmosphere Keep in a tightly closed container in a dry and well-ventilated place.
Incompatibilities Store away from strong oxidizing agents.
Location Store in a designated and labeled area for hazardous chemicals.

References

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